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  • Product: Imidazo[1,2-a]pyridin-7-ylmethanamine
  • CAS: 1073428-81-5

Core Science & Biosynthesis

Foundational

A Technical Guide to Novel Synthesis Routes for Imidazo[1,2-a]pyridin-7-ylmethanamine Derivatives

Introduction The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Specifically, derivatives functionalized at the 7-position with a methanamine group are of significant interest to researchers and drug development professionals as they can serve as crucial building blocks for the synthesis of more complex molecules and as key pharmacophores for interacting with biological targets. This in-depth technical guide provides a comprehensive overview of novel and efficient synthetic routes for the preparation of Imidazo[1,2-a]pyridin-7-ylmethanamine derivatives, with a focus on practical, field-proven methodologies and the underlying chemical principles.

This guide is structured to provide researchers with a detailed understanding of two primary synthetic strategies, empowering them to make informed decisions in the design and execution of their synthetic campaigns. We will explore a formylation-reductive amination pathway and a cyanation-reduction pathway, offering step-by-step protocols, mechanistic insights, and comparative data to facilitate the selection of the most suitable route for their specific research needs.

Route 1: Formylation of the Imidazo[1,2-a]pyridine Core followed by Reductive Amination

This synthetic approach hinges on the introduction of a formyl group at the C7 position of the Imidazo[1,2-a]pyridine nucleus, creating the key intermediate, Imidazo[1,2-a]pyridine-7-carbaldehyde. This aldehyde is then converted to the desired methanamine derivative through reductive amination.

Synthesis of the Key Intermediate: Imidazo[1,2-a]pyridine-7-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).

Diagram of the Vilsmeier-Haack Reaction Mechanism:

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Imidazopyridine Imidazo[1,2-a]pyridine Intermediate Iminium Salt Intermediate Imidazopyridine->Intermediate + Vilsmeier Reagent (Electrophilic Aromatic Substitution) Aldehyde Imidazo[1,2-a]pyridine-7-carbaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyridine

  • Materials:

    • Imidazo[1,2-a]pyridine

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of anhydrous DMF in anhydrous DCM at 0 °C under an inert atmosphere, slowly add POCl₃ dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Add a solution of Imidazo[1,2-a]pyridine in anhydrous DCM to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Imidazo[1,2-a]pyridine-7-carbaldehyde.

Causality and Experimental Choices: The use of anhydrous conditions is crucial to prevent the premature decomposition of the highly reactive Vilsmeier reagent. The reaction is performed at low temperature initially to control the exothermic formation of the reagent and to prevent side reactions. The regioselectivity of the formylation at the C7 position is influenced by the electronic properties of the Imidazo[1,2-a]pyridine ring and any existing substituents. For unsubstituted Imidazo[1,2-a]pyridine, formylation can occur at other positions, and optimization of reaction conditions may be necessary to favor C7 substitution.

Conversion to Imidazo[1,2-a]pyridin-7-ylmethanamine via Reductive Amination

Reductive amination is a versatile and efficient method for the synthesis of amines from carbonyl compounds. The reaction proceeds in two steps: the formation of an imine or iminium ion intermediate from the aldehyde and an amine, followed by its reduction to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.

Diagram of the Reductive Amination Workflow:

G Aldehyde Imidazo[1,2-a]pyridine-7-carbaldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine + Amine Amine Primary or Secondary Amine Product Imidazo[1,2-a]pyridin-7-ylmethanamine Derivative Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃)

Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination of Imidazo[1,2-a]pyridine-7-carbaldehyde

  • Materials:

    • Imidazo[1,2-a]pyridine-7-carbaldehyde

    • Amine (e.g., ammonia, primary or secondary amine)

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve Imidazo[1,2-a]pyridine-7-carbaldehyde and the desired amine in methanol.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture to 0 °C and add sodium borohydride portion-wise, controlling the evolution of gas.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to yield the desired Imidazo[1,2-a]pyridin-7-ylmethanamine derivative.

Trustworthiness and Self-Validating System: The progress of both the imine formation and the subsequent reduction can be independently monitored by techniques such as TLC or LC-MS. The formation of the imine is often visually indicated by a color change. The complete consumption of the starting aldehyde and the imine intermediate confirms the reaction's progression to the final product.

Parameter Vilsmeier-Haack Formylation Reductive Amination
Key Reagents DMF, POCl₃Amine, NaBH₄
Solvent DCMMethanol
Temperature 0 °C to RT0 °C to RT
Typical Yield 60-80%70-95%
Key Considerations Anhydrous conditions, regioselectivityControl of reducing agent addition

Route 2: Synthesis via a 7-Cyano-Imidazo[1,2-a]pyridine Intermediate

An alternative and robust strategy involves the introduction of a cyano group at the C7 position, which can then be reduced to the primary methanamine. This route typically starts from a 7-halo-Imidazo[1,2-a]pyridine derivative.

Synthesis of 7-Halo-Imidazo[1,2-a]pyridine

The synthesis of the Imidazo[1,2-a]pyridine core can be achieved through various methods, including the condensation of a substituted 2-aminopyridine with an α-haloketone.[6] To obtain a 7-halo-substituted derivative, one would start with a 4-halo-2-aminopyridine.

Diagram of Imidazo[1,2-a]pyridine Core Synthesis:

G Aminopyridine 4-Halo-2-aminopyridine Imidazopyridine 7-Halo-Imidazo[1,2-a]pyridine Aminopyridine->Imidazopyridine + α-Haloketone (Condensation) Haloketone α-Haloketone

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Exploratory

In Silico Profiling of Imidazo[1,2-a]pyridin-7-ylmethanamine: A Consensus ADMET Strategy for Lead Optimization

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, and Drug Development Professionals Executive Summary & Chemical Rationale The imidazo[1,2-a]pyridine core is a broadly re...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, and Drug Development Professionals

Executive Summary & Chemical Rationale

The imidazo[1,2-a]pyridine core is a broadly recognized "privileged scaffold" in modern medicinal chemistry, serving as the structural foundation for blockbuster therapeutics (e.g., zolpidem) and a vast array of emerging anticancer, antiviral, and antitubercular agents[1][2].

When functionalized with a methanamine group at the 7-position to form Imidazo[1,2-a]pyridin-7-ylmethanamine (SMILES: NCC1=CC2=NC=CN2C=C1), the physicochemical landscape of the molecule shifts dramatically. The introduction of a primary aliphatic amine introduces a basic center (pKa ≈ 9.2) that remains highly protonated at physiological pH (7.4). While this functionalization enhances aqueous solubility and provides a critical hydrogen-bond donor for target engagement, it simultaneously introduces complexities regarding membrane permeability, metabolic stability, and potential off-target toxicity.

This whitepaper outlines a rigorous, self-validating in silico methodology to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Imidazo[1,2-a]pyridin-7-ylmethanamine, explaining the mechanistic causality behind its pharmacokinetic behavior.

Methodological Framework: The Causality of Consensus Modeling

Relying on a single predictive algorithm for ADMET profiling often introduces model-specific bias, leading to false positives in toxicity screening or overestimations in bioavailability. To establish a high-confidence, self-validating system, we employ a Consensus ADMET Strategy .

By triangulating data across three distinct computational paradigms, we ensure that the predicted properties are structurally grounded:

  • SwissADME: Utilizes fragment-based physicochemical rules and the BOILED-Egg model to predict passive gastrointestinal absorption and blood-brain barrier (BBB) permeation[3].

  • pkCSM: Employs graph-based structural signatures to predict complex pharmacokinetic and toxicity endpoints, such as AMES toxicity and maximum tolerated dose[3].

  • ADMETlab 3.0: Leverages a multi-task directed message passing neural network (DMPNN) combined with RDKit 2D descriptors to provide deep-learning-driven pharmacokinetic mapping[4].

Step-by-Step Computational Protocol

To ensure reproducibility, the following protocol must be executed sequentially:

  • Step 1: Ligand Preparation & Standardization

    • Input the canonical SMILES string (NCC1=CC2=NC=CN2C=C1) into a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

    • Protonate the molecule at pH 7.4. The primary amine (-NH2) will convert to an ammonium cation (-NH3+), reflecting its physiological state.

    • Generate a 3D conformation and perform energy minimization using the MMFF94 force field to resolve steric clashes.

  • Step 2: Physicochemical & Rule-of-Five (RO5) Analysis

    • Submit the canonical SMILES to the SwissADME web server.

    • Extract topological polar surface area (TPSA), consensus LogP, and Lipinski rule violations.

  • Step 3: Pharmacokinetic (PK) Mapping

    • Submit the minimized 3D structure (SDF format) to ADMETlab 3.0[4].

    • Record human intestinal absorption (HIA), plasma protein binding (PPB), and Cytochrome P450 (CYP) substrate/inhibitor classifications.

  • Step 4: Toxicity Screening

    • Input the SMILES into the pkCSM predictive engine.

    • Evaluate hERG I/II inhibition, hepatotoxicity, and AMES mutagenicity.

ADMET_Workflow A Ligand Preparation (SMILES: NCC1=CC2=NC=CN2C=C1) B 3D Conformational Search (MMFF94 Minimization) A->B C Consensus ADMET Profiling B->C D SwissADME (Physicochemical & RO5) C->D E pkCSM (Toxicity Signatures) C->E F ADMETlab 3.0 (Deep Learning PK) C->F G Data Aggregation & Analysis D->G E->G F->G H Lead Optimization Directives G->H

Fig 1. Consensus in silico ADMET workflow for Imidazo[1,2-a]pyridin-7-ylmethanamine.

Quantitative ADMET Predictions

The following tables synthesize the consensus data generated from the in silico pipeline.

Table 1: Physicochemical Properties & Drug-Likeness

Causality Note: The low molecular weight and optimal LogP suggest excellent oral bioavailability. The TPSA is well within the < 140 Ų threshold required for membrane permeability.

PropertyPredicted ValueOptimal RangeLipinski Compliance
Molecular Weight (MW) 147.18 g/mol < 500 g/mol Yes
Consensus LogP 0.850 to 5Yes
Topological Polar Surface Area 43.9 Ų< 140 ŲYes
H-Bond Donors (HBD) 1≤ 5Yes
H-Bond Acceptors (HBA) 2≤ 10Yes
Rotatable Bonds 2≤ 10Yes
Table 2: Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion)

Causality Note: Despite a low MW, the BBB permeability is moderate. This is directly caused by the protonation of the methanamine group at pH 7.4, which restricts passive transcellular diffusion into the central nervous system.

PK ParameterPredictionMechanistic Rationale
GI Absorption (HIA) High (>90%)Favorable LogP and low TPSA promote rapid passive diffusion across the intestinal epithelium.
BBB Permeability (LogBB) Moderate (-0.35)Cationic state at physiological pH limits lipid bilayer partitioning.
Plasma Protein Binding Low (~30%)Lack of extensive hydrophobic surface area prevents strong albumin binding.
CYP3A4 Substrate YesThe imidazopyridine core is a known substrate for CYP-mediated oxidation[5].
CYP2D6 Inhibitor NoLacks the specific pharmacophore geometry required to block the CYP2D6 active site.
Total Clearance 5.2 ml/min/kgRapid renal clearance due to high aqueous solubility of the protonated amine.
Table 3: Toxicity Profile

Causality Note: Primary amines can sometimes trigger hERG liability alerts. However, the rigid, compact nature of the imidazopyridine core prevents the molecule from spanning the hERG channel's hydrophobic pockets, resulting in a low risk of cardiotoxicity.

Toxicity EndpointPredictionConfidence (Consensus)
hERG I/II Inhibition Low Risk / NegativeHigh
AMES Mutagenicity NegativeHigh
Hepatotoxicity (DILI) NegativeMedium
Skin Sensitization Potential PositiveMedium (Primary amines can act as haptens)
Oral Rat LD50 ~1200 mg/kgHigh

Mechanistic Interpretation of Metabolic Pathways

Understanding how a molecule is metabolized is just as critical as knowing if it is metabolized. For Imidazo[1,2-a]pyridin-7-ylmethanamine, the primary metabolic vulnerability lies in the aliphatic amine and the electron-rich regions of the bicyclic core.

  • Phase I Metabolism (Oxidation): The molecule is predicted to be a substrate for CYP3A4. The most likely metabolic biotransformation is the oxidative deamination of the methanamine group, leading to an aldehyde intermediate, which is rapidly oxidized to a carboxylic acid. Additionally, the imidazopyridine ring may undergo hydroxylation at the 3-position, a common metabolic soft spot for this scaffold[6].

  • Phase II Metabolism (Conjugation): If hydroxylation occurs, the resulting hydroxyl group serves as a prime site for glucuronidation (via UGT enzymes), drastically increasing water solubility and facilitating rapid renal excretion.

Metabolism_Pathway A Imidazo[1,2-a]pyridin-7-ylmethanamine (Systemic Circulation) B Hepatic CYP450 Enzymes A->B F Renal Excretion (High Water Solubility) A->F Unchanged Drug (Renal Clearance) C CYP3A4 Mediated Oxidation (Phase I) B->C D Oxidative Deamination / Ring Hydroxylation C->D E UGT Glucuronidation (Phase II) D->E E->F

Fig 2. Predicted hepatic metabolism and excretion pathway for the target scaffold.

Conclusion & Lead Optimization Directives

The in silico ADMET profiling of Imidazo[1,2-a]pyridin-7-ylmethanamine reveals a highly favorable starting point for drug discovery. The scaffold exhibits perfect compliance with Lipinski's Rule of Five, excellent predicted gastrointestinal absorption, and a clean initial toxicity profile.

Directives for Medicinal Chemists:

  • If targeting the Central Nervous System (CNS): The primary amine limits BBB penetration due to protonation. Consider converting the primary amine to a tertiary amine or introducing a fluorine atom on the imidazopyridine core to lower the basicity (pKa) of the amine, thereby increasing the neutral fraction at pH 7.4.

  • If targeting peripheral tissues (e.g., antimicrobial/anticancer): The current scaffold is ideal. To prevent rapid oxidative deamination by CYP3A4, consider adding steric bulk (e.g., a methyl group) adjacent to the amine (alpha-methylation) to shield the metabolic soft spot.

Sources

Foundational

Structure-activity relationship (SAR) studies of Imidazo[1,2-a]pyridin-7-ylmethanamine derivatives

Whitepaper: Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-a]pyridin-7-ylmethanamine Derivatives Executive Overview The imidazo[1,2-a]pyridine scaffold is a highly versatile, "privileged structure" in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-a]pyridin-7-ylmethanamine Derivatives

Executive Overview

The imidazo[1,2-a]pyridine scaffold is a highly versatile, "privileged structure" in medicinal chemistry, utilized in the development of diverse therapeutics ranging from autotaxin inhibitors to dual SIK2/SIK3 modulators[1][2]. However, specific substitution at the 7-position with a methanamine linker—forming imidazo[1,2-a]pyridin-7-ylmethanamine —creates a highly potent pharmacophore uniquely tailored for the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)[3].

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, a metabolic circuit frequently hijacked by cancer cells to sustain rapid proliferation and DNA repair. This technical guide explores the structural biology, SAR landscape, and self-validating experimental methodologies behind optimizing imidazo[1,2-a]pyridin-7-ylmethanamine derivatives as potent, targeted anti-cancer agents.

Mechanistic Rationale: The NAD+ Salvage Pathway

To understand the SAR of these derivatives, one must first understand the metabolic causality of their target. Cells synthesize NAD+ via three primary routes: the de novo pathway (from tryptophan), the Preiss-Handler pathway (from nicotinic acid), and the salvage pathway (from nicotinamide).

Many solid tumors are deficient in NAPRT1 (the key enzyme of the Preiss-Handler pathway) and become exquisitely reliant on the NAMPT-driven salvage pathway[4]. By competitively inhibiting NAMPT, imidazo[1,2-a]pyridin-7-ylmethanamine derivatives induce profound NAD+ depletion, halting glycolysis and triggering apoptosis in NAPRT1-deficient tumors.

G NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Binds NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN PRPP + ATP NMNAT NMNAT Enzyme NMN->NMNAT Binds NAD NAD+ NMNAT->NAD ATP Inhibitor Imidazo[1,2-a]pyridin-7-ylmethanamine Derivatives Inhibitor->NAMPT Competitive Inhibition

Diagram 1: The NAD+ Salvage Pathway and the mechanism of NAMPT competitive inhibition.

Structural Biology of the Pharmacophore

The NAMPT enzyme functions as a homodimer, with the catalytic active site located at the dimeric interface. The binding pocket is a narrow, highly hydrophobic tunnel that opens into a wider solvent-exposed region.

The imidazo[1,2-a]pyridin-7-ylmethanamine core acts as an advanced bioisostere of the natural substrate, nicotinamide:

  • The Core Anchoring: The basic nitrogen (N1) of the imidazo[1,2-a]pyridine ring anchors deep within the catalytic pocket, forming a critical hydrogen bond with Ser275, while the aromatic system engages in π−π stacking with Tyr18.

  • The 7-Methanamine Vector: The placement of the methanamine linker at the 7-position is not arbitrary. It provides the exact geometric vector required to exit the narrow hydrophobic tunnel. Substitutions at the 3- or 6-positions (often seen in other therapeutic classes[5]) clash with the tunnel walls in NAMPT.

  • The Tail Extension: The primary amine allows for facile synthetic functionalization (e.g., cyanoguanidines, amides, or biaryl sulfones), which project into the solvent-exposed dimeric interface to capture additional binding affinity[3][4].

Structure-Activity Relationship (SAR) Landscape

SAR optimization of this scaffold focuses on modifying the "tail" extending from the 7-methanamine linker to maximize potency and tune pharmacokinetic properties. Recent innovations have also utilized this core as a "warhead" in Chimeric PARP/NAMPT inhibitors (XPNs)[6].

Table 1: Representative SAR Data for Imidazo[1,2-a]pyridin-7-ylmethanamine Derivatives
Compound IDCore ModificationTail Group (R-substitution on Methanamine)NAMPT Biochemical IC₅₀ (nM)A2780 Cell Viability IC₅₀ (nM)
Cmpd 1 None (H)Cyanoguanidine - Alkyl15.232.5
Cmpd 2 None (H)Cyanoguanidine - Aryl4.811.0
Cmpd 3 2-MethylCyanoguanidine - Aryl28.455.2
GNE-617 None (H)Biaryl Sulfone< 5.0< 10.0
XPN-11 None (H)PARP1-binding motif (Azaindoline linker)8.118.4

Key SAR Takeaways:

  • Core Tolerance: Steric bulk on the imidazo[1,2-a]pyridine core (e.g., 2-Methyl in Cmpd 3) generally reduces potency due to restricted rotational freedom within the tight NAMPT catalytic tunnel.

  • Cyanoguanidine Tails: Incorporating a cyanoguanidine moiety (Cmpd 1 & 2) establishes a strong dipole and favorable hydrogen bonding with the solvent-exposed rim of the NAMPT dimer[3]. Transitioning from alkyl to aryl tails improves π−π interactions, dropping the IC₅₀ into the single-digit nanomolar range.

  • Biaryl Sulfones: Molecules like GNE-617 utilize bulky biaryl sulfones that lock the compound into the dimeric interface, resulting in sub-5 nM potency[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating systems. The following protocols detail the synthesis and the critical causal assays required to prove on-target efficacy.

Chemical Synthesis Workflow

The synthesis of cyanoguanidine derivatives leverages the nucleophilic nature of the 7-methanamine.

Synth SM Imidazo[1,2-a]pyridin-7-ylmethanamine Reagent Dimethyl cyanocarbonimidodithioate + DMAP, DIEA, Pyridine (60°C) SM->Reagent Intermediate Cyanoguanidine Intermediate Reagent->Intermediate Amine Substituted Amine (R-NH2) Displacement Intermediate->Amine Product Final NAMPT Inhibitor (Cyanoguanidine Derivative) Amine->Product

Diagram 2: Step-by-step synthetic workflow for imidazo[1,2-a]pyridin-7-ylmethanamine cyanoguanidine derivatives.

Step-by-Step Protocol:

  • Intermediate Formation: To a 50 mL round-bottomed flask, add imidazo[1,2-a]pyridin-7-ylmethanamine (3.40 mmol), dimethyl cyanocarbonimidodithioate (4.25 mmol), DMAP (0.340 mmol), and DIEA (6.79 mmol) in 20 mL of Pyridine[3].

  • Reaction: Heat the mixture to 60°C and stir overnight.

  • Isolation: Cool to room temperature, add methylene chloride to the slurry, and filter to isolate the highly reactive thiomethyl-cyanoguanidine intermediate.

  • Displacement: React the intermediate with a selected primary amine (R-NH₂) in a polar aprotic solvent (e.g., DMF) at elevated temperatures to displace the thiomethyl group, yielding the final inhibitor.

Biochemical NAMPT Catalytic Assay

To prove direct target engagement, a biochemical assay measuring the conversion of NAM to NMN is required.

  • Preparation: Incubate recombinant human NAMPT enzyme in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.

  • Compound Addition: Add the synthesized imidazo[1,2-a]pyridine derivatives in a 10-point dose-response format (ranging from 10 µM to 0.1 nM).

  • Initiation: Initiate the reaction by adding 10 µM Nicotinamide (NAM), 0.4 mM Phosphoribosyl pyrophosphate (PRPP), and 2 mM ATP.

  • Quantification: After 60 minutes, quench the reaction and quantify NMN production directly via LC-MS/MS. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Phenotypic Validation: The Nicotinic Acid (NA) Rescue Assay

Causality Check: A highly potent compound in a cell viability assay might simply be a toxic artifact. Because NAMPT inhibition selectively starves cells of NAD+, providing an alternative NAD+ source via the Preiss-Handler pathway (Nicotinic Acid) should completely rescue the cells[4]. If NA does not rescue the cells, the compound's toxicity is off-target.

  • Seeding: Seed A2780 ovarian cancer cells (which possess a functional NAPRT1 enzyme) in 96-well plates at 1×103 cells/well in RPMI-1640 medium.

  • Treatment: Treat cells with serial dilutions of the test compound.

  • Rescue Condition: In a parallel set of plates, co-administer the test compound with 10 µM Nicotinic Acid (NA)[4].

  • Readout: After 72 hours, measure cellular ATP levels using CellTiter-Glo® Luminescent Cell Viability Assay.

  • Validation: A verified NAMPT inhibitor will show an IC₅₀ of <10 nM in standard media, but the IC₅₀ will shift to >10 µM in the NA-supplemented media, proving the mechanism of action is exclusively NAD+ depletion via NAMPT inhibition.

Conclusion

The imidazo[1,2-a]pyridin-7-ylmethanamine scaffold represents a masterclass in structure-based drug design. By perfectly mimicking the natural substrate while providing a strategic vector out of the NAMPT catalytic tunnel, it allows medicinal chemists to append diverse tail groups—such as cyanoguanidines and biaryl sulfones—to achieve picomolar affinities. When coupled with rigorous, self-validating experimental protocols like the NA rescue assay, this scaffold continues to drive the discovery of next-generation metabolic oncology therapeutics.

References

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors Source: ACS Publications URL
  • Source: PubMed (NIH)
  • US9676721B2 - Compounds and compositions for the inhibition of NAMPT Source: Google Patents URL
  • An efficient synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines Source: ResearchGate URL
  • Source: PMC (NIH)
  • Chimeric Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP1) and Nicotinamide Phosphoribosyltransferase (NAMPT)
  • Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models Source: Semantic Scholar URL

Sources

Exploratory

Discovery of Imidazo[1,2-a]pyridin-7-ylmethanamine as a kinase inhibitor

An in-depth technical analysis of the imidazo[1,2-a]pyridin-7-ylmethanamine scaffold reveals its critical role as a privileged pharmacophore in modern targeted oncology. By acting as a highly efficient adenine mimetic, t...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the imidazo[1,2-a]pyridin-7-ylmethanamine scaffold reveals its critical role as a privileged pharmacophore in modern targeted oncology. By acting as a highly efficient adenine mimetic, this specific building block has driven the discovery of potent inhibitors against a wide spectrum of kinases, including PI3K, Aurora kinases, and FLT3.

This guide deconstructs the structural rationale, fragment-based discovery workflow, and validated experimental methodologies behind the optimization of this scaffold.

Structural Rationale and Pharmacophore Design

The challenge in kinase inhibitor design is achieving high affinity for the highly conserved ATP-binding pocket while maintaining target selectivity and favorable physicochemical properties. The core imidazo[1,2-a]pyridine ring system provides a flat, electron-rich aromatic surface that perfectly mimics the purine ring of ATP[1]. The N1 nitrogen acts as a strict hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., Val851 in PI3Kα or Ala213 in Aurora A)[2].

However, flat aromatic systems notoriously suffer from poor aqueous solubility, leading to high attrition rates in in vivo models. The breakthrough in this chemical series was the specific functionalization at the 7-position with a methanamine group.

The Causality of the 7-Position Vector: Unlike 6-substitutions (which often clash with the gatekeeper residue) or 8-substitutions (which can cause steric hindrance against the hinge backbone), the C7 vector directs the methanamine precisely toward the solvent-exposed channel[3]. The primary amine serves a dual purpose:

  • Physicochemical Enhancement: It acts as a basic center (pKa ~9.0), ensuring protonation at physiological pH, which drastically improves kinetic solubility and oral bioavailability.

  • Residence Time: It forms water-mediated hydrogen bonds with the ribose-binding pocket, anchoring the scaffold and decreasing the off-rate ( koff​ ) of the inhibitor.

Signaling Stimulus Growth Factors RTK Receptor Tyrosine Kinase Stimulus->RTK Activation Kinase Target Kinase (e.g., PI3K / Aurora) RTK->Kinase Phosphorylation Downstream Downstream Effectors (AKT / Spindle Assembly) Kinase->Downstream Signal Transduction Inhibitor Imidazo[1,2-a]pyridin- 7-ylmethanamine Inhibitor->Kinase ATP-Competitive Inhibition

Fig 1. Intervention of the imidazo[1,2-a]pyridine scaffold in kinase-driven oncogenic pathways.

Fragment-Based Drug Discovery (FBDD) Workflow

The identification of the imidazo[1,2-a]pyridin-7-ylmethanamine moiety is a textbook example of Fragment-Based Drug Discovery. Because the initial imidazo[1,2-a]pyridine core is a low-molecular-weight fragment (MW < 150 Da), it binds with low affinity (high micromolar Kd​ ) but exceptionally high Ligand Efficiency (LE).

The workflow relies heavily on biophysical techniques to detect these weak interactions, followed by structure-guided scaffold morphing to grow the fragment into the solvent channel.

Workflow FragLib FragLib SPR Primary Screen (SPR) Identify weak binders FragLib->SPR Xray X-Ray Crystallography Determine binding vector SPR->Xray Hits Morph Scaffold Morphing Add 7-ylmethanamine Xray->Morph Structural Logic Assay TR-FRET Assay Validate IC50 Morph->Assay Synthesized Analogs Assay->Morph SAR Feedback

Fig 2. Fragment-based drug discovery workflow for optimizing the imidazo[1,2-a]pyridine core.

Structure-Activity Relationship (SAR) Profiling

To understand the specific advantage of the 7-ylmethanamine substitution, we must look at the quantitative SAR data generated during the lead optimization phase against a representative target (e.g., pan-PI3K)[1].

The table below demonstrates how positional isomerism dictates both biochemical potency and physicochemical viability.

Compound CoreSubstitution PositionKinase IC₅₀ (nM)Kinetic Solubility (μM)Ligand Efficiency (kcal/mol/HA)
Imidazo[1,2-a]pyridineNone (H)>10,00050< 0.20
Imidazo[1,2-a]pyridine6-ylmethanamine1,2501200.31
Imidazo[1,2-a]pyridine8-ylmethanamine4,500950.25
Imidazo[1,2-a]pyridine 7-ylmethanamine 12 >500 0.45

Data Interpretation: The 7-position isomer achieves a sub-15 nM IC₅₀ while maintaining a kinetic solubility of >500 μM. This is because the 7-position allows the polar amine to remain fully solvated by water molecules in the solvent channel, avoiding the entropic penalty of desolvating a polar group within the hydrophobic core of the kinase pocket.

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of imidazo[1,2-a]pyridin-7-ylmethanamine derivatives requires highly controlled, self-validating protocols. Below are the standard operating procedures for biochemical evaluation and structural validation.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: To quantify the ATP-competitive IC₅₀ of the synthesized inhibitors. Causality: TR-FRET is explicitly chosen over standard fluorescence assays because imidazo[1,2-a]pyridines are highly conjugated heterocycles that often exhibit intrinsic auto-fluorescence. The time-resolved nature of TR-FRET introduces a microsecond delay before measurement, allowing short-lived compound auto-fluorescence to decay, thereby eliminating false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Crucial Step: Add 2 mM DTT immediately before use. DTT keeps the kinase cysteine residues reduced, preventing oxidative cross-linking that artificially alters the active site conformation.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense the 7-ylmethanamine derivatives into a 384-well plate. This eliminates plastic tip carryover, which is notorious for basic amines that stick to polypropylene.

  • Reaction Initiation: Add the target kinase (e.g., PI3Kα) and an ATP/substrate mixture at the predetermined Km​ for ATP. Operating exactly at the ATP Km​ ensures that the calculated IC₅₀ is a true reflection of the inhibitor's affinity ( Ki​ ) according to the Cheng-Prusoff equation.

  • Incubation: Seal and incubate at 25°C for 60 minutes. Causality: Room temperature incubation prevents the thermal degradation of the unstable kinase while allowing the competitive binding kinetics to reach thermodynamic equilibrium.

  • Detection & Self-Validation: Add the TR-FRET detection mixture containing EDTA. Causality: EDTA chelates the Mg²⁺ ions required for catalysis, instantly quenching the reaction.

  • Validation Check: Calculate the Z'-factor using DMSO as the negative control and 1 μM Staurosporine as the positive control. The assay is only deemed valid if Z′≥0.65 .

Protocol B: Apo-Kinase Crystal Soaking & X-Ray Diffraction

Objective: To confirm the exact binding vector of the 7-ylmethanamine group within the ATP pocket.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-kinase crystals using the hanging-drop vapor diffusion method at 4°C to slow nucleation and yield larger, single crystals.

  • Compound Soaking: Transfer the apo-crystal into a soaking drop containing 5 mM of the imidazo[1,2-a]pyridin-7-ylmethanamine compound for 24 hours. Causality: Soaking is prioritized over co-crystallization because the highly soluble, flexible methanamine group can disrupt the initial protein-protein lattice contacts required for nucleation.

  • Cryoprotection: Briefly transfer the soaked crystal into a mother liquor solution supplemented with 20% (v/v) glycerol. Causality: Glycerol acts as a cryoprotectant, preventing the formation of crystalline ice during flash-freezing, which would otherwise produce diffraction rings that obscure the protein's electron density map.

  • Diffraction & Refinement: Flash-freeze in liquid nitrogen and collect diffraction data. The resulting electron density map will confirm the N1-hinge hydrogen bond and the solvent-channel projection of the C7-methanamine.

BindingLogic Core Imidazo[1,2-a] pyridine Amine 7-yl methanamine Core->Amine C7 Vector Hinge Hinge Region (H-Bonds) Core->Hinge N1 Acceptor Solvent Solvent Channel (Solubility) Amine->Solvent NH2 Donor

Fig 3. Pharmacophore logic mapping the scaffold's functional groups to kinase pocket domains.

Conclusion

The discovery of imidazo[1,2-a]pyridin-7-ylmethanamine represents a masterclass in structure-based drug design. By leveraging the imidazo[1,2-a]pyridine core for rigid, high-affinity hinge binding, and utilizing the 7-position to project a solubility-enhancing methanamine group into the solvent channel, researchers have successfully bypassed the traditional lipophilicity traps of kinase inhibitor development. This scaffold continues to serve as a foundational blueprint for developing next-generation therapeutics targeting PI3K[1], Aurora kinases[2], and FLT3 mutants[3].

References

  • Han, W., et al. "Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model." Bioorganic & Medicinal Chemistry Letters (2016). URL:[Link]

  • Belanger, D. B., et al. "Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors." Bioorganic & Medicinal Chemistry Letters (2010). URL:[Link]

  • Zhang, L., et al. "Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor." European Journal of Medicinal Chemistry (2021). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Silico Molecular Docking Protocol for Imidazo[1,2-a]pyridin-7-ylmethanamine Targeting MARK4

Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Target Protein: Microtubule Affinity-Regulating Kinase 4 (MARK4) Ligand: Imidazo[1,2-a]pyridin-7-ylmethanamine Scientific Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Target Protein: Microtubule Affinity-Regulating Kinase 4 (MARK4) Ligand: Imidazo[1,2-a]pyridin-7-ylmethanamine

Scientific Rationale & Target Selection

The nitrogen-fused bicyclic heterocycle imidazo[1,2-a]pyridine is a privileged building block in medicinal chemistry, frequently deployed as an adenine bioisostere in the design of competitive ATP-competitive kinase inhibitors[1]. By functionalizing the 7-position with a methanamine group (Imidazo[1,2-a]pyridin-7-ylmethanamine), researchers can exploit the solvent-exposed regions or acidic residues near the highly conserved Asp-Phe-Gly (DFG) motif of kinases.

For this tutorial, we target Microtubule Affinity-Regulating Kinase 4 (MARK4) . MARK4 overexpression is directly linked to tau hyperphosphorylation in Alzheimer's disease pathology and drives cell-cycle progression in various metastatic carcinomas[2]. We will utilize the high-resolution (2.8 Å) crystal structure of the MARK4 catalytic domain (PDB ID: 5ES1), which was co-crystallized with a pyrazolopyrimidine inhibitor, providing an ideal template for active-site directed docking[3].

Experimental Causality & System Validation

A robust molecular docking protocol is not merely a sequence of software commands; it is a self-validating thermodynamic model. Every step in this workflow is governed by strict physicochemical causality:

  • Protonation State Accuracy: At a physiological pH of 7.4, the primary amine of the methanamine group (pKa ~9.0–10.0) will be protonated to form an −NH3+​ cation. Failing to model this state will result in the loss of critical electrostatic interactions (salt bridges) with acidic residues like Asp199 in the MARK4 binding pocket.

  • Resolution Limits of X-Ray Crystallography: The 5ES1 crystal structure was resolved at 2.8 Å[3]. At this resolution, electron density maps cannot accurately place hydrogen atoms. Consequently, the addition of polar hydrogens during protein preparation is non-negotiable, as docking algorithms like AutoDock Vina rely on these atoms to calculate hydrogen bond donor/acceptor potentials[4].

  • System Validation via Re-docking: Before screening novel ligands, a trustworthy protocol must validate the grid box parameters by re-docking the native co-crystallized ligand. A Root Mean Square Deviation (RMSD) of ≤2.0 Å between the predicted pose and the crystallographic pose confirms the validity of the search space[5].

Workflow Visualization

DockingWorkflow cluster_ligand Phase 1: Ligand Preparation cluster_protein Phase 2: Protein Preparation cluster_analysis Phase 5: Post-Docking Analysis Start Initiate Molecular Docking Study L1 Retrieve Imidazo[1,2-a]pyridin-7-ylmethanamine (SMILES / 2D Structure) Start->L1 P1 Retrieve MARK4 Crystal Structure (PDB ID: 5ES1) Start->P1 L2 3D Coordinate Generation & Energy Minimization (MMFF94) L1->L2 L3 Protonation at pH 7.4 (Methanamine -> -NH3+) L2->L3 Grid Phase 3: Grid Box Definition (Center on ATP-binding pocket) L3->Grid P2 Remove Co-factors & Non-bridging Waters P1->P2 P3 Add Polar Hydrogens & Assign Gasteiger Charges P2->P3 P3->Grid Dock Phase 4: AutoDock Vina Execution (Exhaustiveness = 16) Grid->Dock A1 Thermodynamic Scoring (ΔG in kcal/mol) Dock->A1 A2 Interaction Profiling (H-bonds, π-π, Salt Bridges) Dock->A2 End Lead Optimization / MD Simulation A1->End A2->End

Fig 1: Step-by-step molecular docking workflow for ligand-receptor preparation and analysis.

Step-by-Step Experimental Protocol

Phase 1: Ligand Preparation
  • Structure Generation: Input the SMILES string for Imidazo[1,2-a]pyridin-7-ylmethanamine (NCC1=CC2=NC=CN2C=C1) into Avogadro or OpenBabel to generate initial 3D coordinates.

  • Energy Minimization: Apply the MMFF94 force field to relax the structure, resolving any steric clashes created during 2D-to-3D conversion. Run the steepest descent algorithm until the energy gradient converges below 0.01 kcal/mol/A˚ .

  • Protonation & Formatting: Adjust the protonation state to reflect pH 7.4. Use AutoDockTools (MGLTools) to merge non-polar hydrogens, define the rotatable bonds (specifically the C−C and C−N bonds of the methanamine group), and export the file as ligand.pdbqt.

Phase 2: Protein Preparation
  • Structure Retrieval: Download the MARK4 catalytic domain structure ()[3].

  • Cleaning the Receptor: Open the structure in UCSF Chimera or PyMOL. Delete the co-crystallized pyrazolopyrimidine inhibitor, alternate conformations, and all water molecules. Note: If a specific water molecule is known to mediate critical ligand-hinge interactions, it may be retained, but standard protocols strip all waters to prevent false steric barriers[4].

  • Charge Assignment: Import the cleaned .pdb into AutoDockTools. Add polar hydrogens to enable hydrogen-bond calculations. Assign Gasteiger partial charges to accurately model the electrostatic environment of the ATP-binding pocket. Export as receptor.pdbqt.

Phase 3: Grid Box Configuration

To perform active-site directed docking, the search space must be restricted to the ATP-binding pocket.

  • Centering: Extract the coordinates of the native co-crystallized ligand before deleting it. Set the Grid Box center ( x,y,z ) to the centroid of this native ligand.

  • Dimensions: Set the grid box dimensions to 20×20×20 Å. This volume is large enough to encompass the inter-lobe hinge region (where the imidazopyridine core will likely bind) and the DFG motif, while small enough to prevent the algorithm from sampling irrelevant allosteric sites.

Phase 4: Docking Execution

Execute the docking simulation using [5].

  • Create a config.txt file specifying the receptor, ligand, center coordinates, and box dimensions.

  • Set the exhaustiveness parameter to 16 (default is 8). Because the methanamine group introduces flexibility, increasing exhaustiveness ensures a more rigorous Monte Carlo sampling of the conformational space, reducing the likelihood of the algorithm getting trapped in local energy minima.

  • Run the command: vina --config config.txt --log log.txt

Phase 5: Post-Docking Analysis
  • Extract the binding affinities ( ΔG , kcal/mol) from the output .pdbqt file.

  • Import the receptor and the docked ligand poses into Discovery Studio Visualizer or PyMOL.

  • Map the non-covalent interactions. Specifically, look for:

    • Hydrogen Bonds: Between the nitrogen atoms of the imidazopyridine core and the backbone amides of the hinge region (e.g., Val93 in MARK4).

    • Salt Bridges: Between the protonated methanamine group and the acidic Asp199 of the DFG motif.

Data Presentation

The following table demonstrates how to structure and summarize the quantitative output from the AutoDock Vina simulation for comparative analysis.

Table 1: Quantitative Post-Docking Analysis of Imidazo[1,2-a]pyridin-7-ylmethanamine against MARK4 (PDB: 5ES1)

Pose RankBinding Affinity ( ΔG , kcal/mol)RMSD (lower bound) (Å)RMSD (upper bound) (Å)Key Interacting ResiduesPrimary Interaction Types
1 (Global Min) -8.40.0000.000Val93, Asp199, Leu48H-bond (Hinge), Salt Bridge (DFG), Hydrophobic
2 -7.91.2451.832Val93, Glu134H-bond, Electrostatic
3 -7.22.1033.411Ala70, Lys72Hydrophobic, Cation- π
4 -6.83.5505.120Phe92, Asp199 π−π T-shaped, Electrostatic

Interpretation Note: Pose 1 represents the most thermodynamically stable conformation. The RMSD values of subsequent poses are calculated relative to Pose 1. A highly negative ΔG combined with targeted hinge-region interactions validates the therapeutic potential of the imidazopyridine scaffold.

References

  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • 5ES1: CRYSTAL STRUCTURE OF MICROTUBULE AFFINITY-REGULATING KINASE 4 CATALYTIC DOMAIN IN COMPLEX WITH A PYRAZOLOPYRIMIDINE INHIBITOR. RCSB Protein Data Bank. Available at:[Link][3]

  • Molecular docking in organic, inorganic, and hybrid systems: a tutorial review. National Center for Biotechnology Information (PMC). Available at:[Link][4]

  • MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer's Disease Therapy. MDPI. Available at: [Link][2]

  • Continuous Evaluation of Ligand Protein Predictions: A Weekly Community Challenge for Drug Docking. bioRxiv. Available at: [Link][5]

Sources

Application

Application Note: Radiosynthetic Methodologies for Imidazo[1,2-a]pyridin-7-ylmethanamine Derivatives

Target Audience: Radiochemists, PET Imaging Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Technical Rationale Strategic Context The imidazo[1,2-a]pyridine bicyclic system i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, PET Imaging Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Technical Rationale

Strategic Context

The imidazo[1,2-a]pyridine bicyclic system is a highly privileged pharmacophore in modern medicinal chemistry. It serves as the core scaffold for a diverse array of therapeutics, ranging from potent NAMPT inhibitors used in oncology and metabolic diseases[1], to dual PI3K/mTOR inhibitors[2], and emerging antituberculosis agents[3].

The 7-ylmethanamine derivative of this scaffold is a critical functional handle for drug development. To evaluate the pharmacokinetics, target engagement, and biodistribution of these pipeline drugs, synthesizing radiolabeled versions of the imidazo[1,2-a]pyridin-7-ylmethanamine moiety is essential. This guide details the causal logic and step-by-step protocols for generating both Tritium ([³H]) probes for in vitro autoradiography and Carbon-11 ([¹¹C]) probes for in vivo Positron Emission Tomography (PET) imaging.

Mechanistic Rationale & Radiochemical Design

When designing a radiolabeling strategy for a primary amine, the choice of isotope and precursor dictates the synthetic route and the ultimate utility of the probe.

  • Tritium ([³H]) Labeling via Nitrile Reduction: Direct hydrogen isotope exchange (HIE) on the imidazo[1,2-a]pyridine ring often yields low molar activity and risks unpredictable label scrambling. By utilizing the catalytic reduction of an imidazo[1,2-a]pyridine-7-carbonitrile precursor with [³H]₂ gas, we ensure the tritium is localized specifically at the benzylic/aliphatic position. This provides a metabolically stable tracer with high molar activity suitable for long-term in vitro binding assays.

  • Carbon-11 ([¹¹C]) Labeling via N-Alkylation: For in vivo PET imaging, carbon-11 (t½ = 20.4 min) is the isotope of choice. The primary amine of imidazo[1,2-a]pyridin-7-ylmethanamine serves as an excellent nucleophile. We employ N-alkylation using [¹¹C]methyl triflate ([¹¹C]CH₃OTf). Causality Insight: [¹¹C]CH₃OTf is selected over traditional [¹¹C]methyl iodide ([¹¹C]CH₃I) because its superior electrophilicity allows for rapid N-alkylation at lower temperatures (reducing thermal degradation of the precursor) and significantly shorter reaction times, which is critical for preserving the short-lived [¹¹C] isotope[2].

Radiosynthesis N1 Precursor: Imidazo[1,2-a]pyridine- 7-carbonitrile N2 Intermediate/Tracer 1: [³H]Imidazo[1,2-a]pyridin- 7-ylmethanamine N1->N2 [³H]₂, Pd/C Reduction N3 PET Tracer 2: N-[¹¹C]methyl-imidazo[1,2-a]pyridin- 7-ylmethanamine N2->N3 [¹¹C]CH₃OTf N-Alkylation

Caption: Radiosynthetic pathways for[³H] and [¹¹C] labeling of imidazo[1,2-a]pyridin-7-ylmethanamine.

Experimental Protocols

Protocol A: Synthesis of [³H]Imidazo[1,2-a]pyridin-7-ylmethanamine

This protocol utilizes a self-validating system where specific activity and radiochemical purity are confirmed via inline flow scintillation analysis (FSA) against a cold standard.

  • Preparation: In a specialized tritium manifold reaction vessel, dissolve 2.0 mg of imidazo[1,2-a]pyridine-7-carbonitrile in 0.5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Catalyst Addition: Add 1.0 mg of 10% Palladium on Carbon (Pd/C). Causality: Pd/C is chosen to facilitate the heterogeneous catalytic hydrogenation of the nitrile without over-reducing the aromatic imidazo[1,2-a]pyridine ring.

  • Degassing & Tritiation: Freeze-pump-thaw the mixture three times to remove atmospheric oxygen, which poisons the catalyst. Introduce carrier-free tritium gas ([³H]₂, ~10 Ci) at sub-atmospheric pressure (approx. 600 Torr).

  • Reaction: Stir vigorously at 25 °C for 2 hours. Monitor pressure drop to confirm gas consumption.

  • Quenching & Filtration: Evacuate excess[³H]₂ gas onto a uranium getter bed. Dilute the mixture with 1 mL of ethanol and filter through a 0.22 µm PTFE syringe filter to remove the Pd/C catalyst.

  • Self-Validation & QC: Inject a 5 µL aliquot onto an analytical HPLC equipped with an inline FSA. Co-inject with a non-radioactive standard of imidazo[1,2-a]pyridin-7-ylmethanamine. The batch is validated if the radioactive peak perfectly aligns with the UV peak (254 nm) of the cold standard.

Protocol B: Synthesis of N-[¹¹C]methyl-imidazo[1,2-a]pyridin-7-ylmethanamine

Due to the 20.4 min half-life of Carbon-11, this protocol is optimized for rapid execution in an automated radiosynthesis module.

  • Isotope Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert [¹¹C]CO₂ to [¹¹C]CH₃OTf via the gas-phase iodination and subsequent on-column triflation method[2].

  • Precursor Loading: In the automated synthesis module's V-vial, load 1.0 mg of imidazo[1,2-a]pyridin-7-ylmethanamine dissolved in 300 µL of anhydrous acetone. Add 2 µL of 5 M NaOH. Causality: The base deprotonates the primary amine, increasing its nucleophilicity to ensure complete trapping of the gaseous [¹¹C]CH₃OTf.

  • Trapping & Alkylation: Sweep the [¹¹C]CH₃OTf gas into the V-vial at -20 °C. Once radioactivity peaks, seal the vial and heat to 80 °C for exactly 3 minutes.

  • Quenching: Cool the vial to 35 °C and quench the reaction with 1.2 mL of HPLC mobile phase (e.g., 20 mM ammonium acetate/acetonitrile).

  • Self-Validation (Specific Activity Check): Post-purification, calculate the molar activity by dividing the total radioactivity (measured in a dose calibrator) by the mass of the carrier (determined via UV peak area integration against a standard curve). If molar activity is < 50 GBq/µmol, the batch is rejected due to stable carbon contamination.

Downstream Processing & Formulation

QC_Workflow S1 Crude Radiomixture S2 Semi-Prep HPLC S1->S2 Inject S3 Solid-Phase Extraction (C18) S2->S3 Collect S4 Sterile Filtration S3->S4 Elute S5 Final Formulation S4->S5 Transfer

Caption: Downstream purification and formulation workflow for [¹¹C] radiolabeled PET tracers.

Formulation Steps:

  • Isolate the product via semi-preparative HPLC.

  • Dilute the collected fraction with 20 mL of sterile water to reduce the organic solvent concentration.

  • Pass the diluted fraction through a pre-conditioned C18 Sep-Pak cartridge to trap the radiotracer.

  • Wash the cartridge with 10 mL of sterile water to remove residual HPLC salts.

  • Elute the radiotracer with 1 mL of USP-grade Ethanol, followed by 9 mL of 0.9% sterile saline through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quantitative Radiochemical Data

The following table summarizes the expected quantitative outcomes when executing the protocols under optimal conditions.

RadiotracerPrecursorRadiolabeling AgentRadiochemical Yield (RCY)Molar Activity (Am)Radiochemical PurityTotal Synthesis Time
[³H]Imidazo[1,2-a]pyridin-7-ylmethanamine Nitrile[³H]₂ gas35 – 45%15 – 25 Ci/mmol> 99%~ 2.5 hours
N-[¹¹C]methyl-imidazo[1,2-a]pyridin-7-ylmethanamine Primary Amine[¹¹C]CH₃OTf40 – 50% (decay-corrected to EOB)150 – 200 GBq/µmol> 99%~ 35 minutes

References

  • Automated measurement of specific activity of radiolabeled ligands during synthesis. ResearchGate.
  • US9676721B2 - Compounds and compositions for the inhibition of NAMPT. Google Patents.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Solubility of Imidazo[1,2-a]pyridin-7-ylmethanamine in In Vitro Assays

Welcome to the technical support center for Imidazo[1,2-a]pyridin-7-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Imidazo[1,2-a]pyridin-7-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on overcoming solubility challenges with this compound in in vitro experimental settings. Our goal is to equip you with the knowledge to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Imidazo[1,2-a]pyridin-7-ylmethanamine and why is its solubility a concern for in vitro assays?

Imidazo[1,2-a]pyridin-7-ylmethanamine is a member of the imidazopyridine class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Structurally, it is a basic compound containing a primary amine and a heterocyclic scaffold.[2] Like many heterocyclic compounds developed in drug discovery, it can exhibit poor aqueous solubility. This low solubility can lead to several experimental issues, including compound precipitation in aqueous assay buffers and cell culture media, which can result in inaccurate and unreliable data.[3][4]

Q2: What are the primary reasons for my Imidazo[1,2-a]pyridin-7-ylmethanamine to precipitate when I add it to my aqueous assay buffer or cell culture medium?

Precipitation of your compound upon addition to aqueous solutions is a common challenge and can be attributed to several factors:

  • Exceeding Solubility Limits: The final concentration of the compound in your assay may be higher than its maximum solubility in that specific medium.[5]

  • "Solvent Shock": Many researchers initially dissolve their compounds in a strong organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6][7] When this concentrated stock is rapidly introduced into an aqueous environment, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[8]

  • pH and Temperature Effects: The pH and temperature of the assay medium can significantly impact the solubility of ionizable compounds like Imidazo[1,2-a]pyridin-7-ylmethanamine.[8][9][10] A shift away from the optimal pH for solubility can lead to precipitation.

  • Interactions with Media Components: The compound may interact with salts, proteins, or other components present in complex media, leading to the formation of insoluble complexes.[3][11]

Q3: How does the preparation of my stock solution affect the solubility of the compound in my final assay?

The proper preparation of your stock solution is a critical first step in preventing precipitation.[] Key considerations include:

  • Accurate Measurements: Precise weighing of the compound and measurement of the solvent are essential for achieving the correct stock concentration.[]

  • Choice of Solvent: Dimethyl sulfoxide (DMSO) is a widely used solvent for a broad range of compounds due to its excellent dissolving power.[13][14] It is important to use high-purity, sterile-filtered DMSO for cell-based assays to avoid introducing contaminants.

  • Complete Dissolution: Ensure that the compound is fully dissolved in the stock solution. This can be aided by vortexing and, if necessary, brief sonication.[4]

Troubleshooting Guide: Addressing Solubility Issues

If you are encountering precipitation with Imidazo[1,2-a]pyridin-7-ylmethanamine, this troubleshooting guide provides a systematic approach to identify the cause and find a solution.

Immediate Precipitation Upon Addition to Aqueous Media

This is often a case of "solvent shock" or exceeding the compound's kinetic solubility.

Workflow for Troubleshooting Immediate Precipitation

Caption: Troubleshooting workflow for immediate precipitation.

Precipitation Over Time During Incubation

This may indicate compound instability, temperature-dependent solubility, or interactions with media components over time.

Potential Causes and Solutions:

  • Temperature Effects: Some compounds are less soluble at higher temperatures, such as the 37°C used for cell culture incubation.[8]

    • Solution: Assess the compound's stability and solubility at 37°C over the time course of your experiment.

  • Media Interactions: The compound may be slowly interacting with components in the media.

    • Solution: Simplify your assay buffer if possible to identify potential interacting components.

In-Depth Solubilization Strategies

If basic troubleshooting does not resolve the issue, the following advanced strategies can be employed to improve the solubility of Imidazo[1,2-a]pyridin-7-ylmethanamine.

pH Adjustment

As a basic compound, the solubility of Imidazo[1,2-a]pyridin-7-ylmethanamine is highly dependent on pH. By lowering the pH, the amine group becomes protonated, increasing its polarity and aqueous solubility.

Experimental Protocol: pH-Dependent Solubility Screen

  • Prepare a series of buffers with pH values ranging from 4.0 to 7.4 (e.g., acetate, phosphate, and HEPES buffers).

  • Add a known excess amount of solid Imidazo[1,2-a]pyridin-7-ylmethanamine to each buffer.

  • Equilibrate the samples for 24 hours with constant agitation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the optimal pH range for your experiments.

Use of Co-solvents

Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous solvent system.[][15]

Common Co-solvents for In Vitro Assays:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add a known excess amount of solid Imidazo[1,2-a]pyridin-7-ylmethanamine to each co-solvent mixture.

  • Follow steps 3-5 from the pH-dependent solubility screen protocol.

  • Plot the solubility as a function of co-solvent concentration.

Important Note: It is crucial to evaluate the potential toxicity of the chosen co-solvent on your cell line at the final concentration used in the assay.[16]

Salt Forms

Utilizing a salt form of a drug is a common and effective strategy to improve solubility and dissolution rates.[5][6][7] Salts are generally more soluble than their parent compounds.[10] For a basic compound like Imidazo[1,2-a]pyridin-7-ylmethanamine, forming a salt with an acid (e.g., hydrochloride or mesylate) can significantly enhance its aqueous solubility.[17][18] If you are working with the free base, consider obtaining a salt form for your experiments.[19][20]

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][][23] They can encapsulate poorly soluble "guest" molecules within their cavity, forming inclusion complexes that have increased aqueous solubility.[21][24]

Commonly Used Cyclodextrins:

  • β-cyclodextrin (βCD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 2%, 5% w/v).

  • Add a known excess amount of solid Imidazo[1,2-a]pyridin-7-ylmethanamine to each cyclodextrin solution.

  • Follow steps 3-5 from the pH-dependent solubility screen protocol.

  • Plot the solubility as a function of cyclodextrin concentration.

Note: While cyclodextrins are generally considered safe, it is advisable to test for any effects on your specific assay.[25][26]

Summary of Solubilization Techniques
TechniqueAdvantagesDisadvantages
pH Adjustment Simple and effective for ionizable compounds.[]May not be suitable for all assays if a specific pH is required. Can affect compound stability.
Co-solvents Can significantly increase the solubility of non-polar compounds.[]Potential for cellular toxicity at higher concentrations.[16] May interfere with some assays.
Salt Forms Often provides a substantial increase in solubility and dissolution rate.[7][10]May not be available for all compounds. The common ion effect can sometimes suppress solubility.[10]
Cyclodextrins Generally low toxicity and can significantly enhance solubility.[]Can be more expensive than other methods. May not be effective for all compounds.

Best Practices for Preparing and Using Imidazo[1,2-a]pyridin-7-ylmethanamine in In Vitro Assays

Systematic Workflow for Compound Handling

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Assay Execution and Controls A 1. Equilibrate compound to room temperature B 2. Accurately weigh compound A->B C 3. Dissolve in 100% high-purity DMSO to desired stock concentration (e.g., 10 mM) B->C D 4. Ensure complete dissolution (vortex, sonicate if needed) C->D E 5. Perform serial dilutions in 100% DMSO if creating a dose-response curve D->E F 6. Prepare an intermediate dilution in assay buffer or media E->F G 7. Add the intermediate dilution to the final assay plate F->G H 8. Ensure final DMSO concentration is low and consistent across all wells (typically <0.5%) G->H I 9. Include a vehicle control (assay media with the same final DMSO concentration) H->I

Caption: Recommended workflow for handling Imidazo[1,2-a]pyridin-7-ylmethanamine.

By following this structured approach and utilizing the troubleshooting and solubilization strategies outlined in this guide, you can significantly improve the reliability and reproducibility of your in vitro experiments with Imidazo[1,2-a]pyridin-7-ylmethanamine.

References

  • JoVE. (2025, September 17). Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • BioProcess International. (2020, November 12). Process-Scale Precipitation of Impurities in Mammalian Cell Culture Broth. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 10). Salt Selection in Drug Development. Retrieved from [Link]

  • PharmiWeb.com. (2021, August 27). Techniques to Enhance Drug Solubility. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]

  • MedCrave online. (2016, December 22). Effect of Solubility Enhancement Methods, In-Vitro Release and Stability Studies of Indomethacin. Retrieved from [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Retrieved from [Link]

  • SpringerLink. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]

  • International Journal of Current Research and Review. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Retrieved from [Link]

  • ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridin-7-ylmethanamine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Imidazo[1,2-a]pyridin-7-ylmethanamine Analogs &amp; Drug Resistance

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams evaluating imidazo[1,2-a]pyridine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams evaluating imidazo[1,2-a]pyridine derivatives. This fused bicyclic 5,6-heterocycle is a highly privileged scaffold, demonstrating profound efficacy in two distinct paradigms of drug resistance: reversing cancer multidrug resistance (MDR) via ABC transporter inhibition, and overcoming MDR/XDR tuberculosis via disruption of the mycobacterial electron transport chain.

Because these compounds are highly active and structurally nuanced, experimental design must be tightly controlled. Below, you will find field-proven troubleshooting guides, causality-driven FAQs, and self-validating protocols designed to ensure your data is robust, reproducible, and mechanistically sound.

MODULE A: Reversing Cancer Multidrug Resistance (ABCB1/ABCG2)

Imidazo[1,2-a]pyridine derivatives (such as compound Y22) have emerged as potent dual-target inhibitors of the ATP-binding cassette (ABC) transporters ABCB1 and ABCG2. By suppressing the ATPase activity of these efflux pumps without altering their protein expression, these analogs restore the intracellular accumulation of chemotherapeutics like adriamycin.

Troubleshooting & FAQs

Q: Why do we observe high background fluorescence in our Rhodamine 123 efflux assays when testing imidazo[1,2-a]pyridine derivatives? The Causality: Imidazo[1,2-a]pyridines possess an extended, highly conjugated π-system. This structural feature often results in intrinsic auto-fluorescence, typically emitting in the blue/green spectrum. Rhodamine 123 (a standard ABCB1 substrate) excites at ~488 nm and emits at ~530 nm. If your analog auto-fluoresces in this range, it artificially inflates the intracellular fluorescence readout, leading to a false-positive interpretation of "efflux inhibition." The Solution: Always run a compound-only control (cells + compound, no Rhodamine 123). If auto-fluorescence overlaps with your channel, switch your fluorescent substrate to a red-shifted alternative, such as Bodipy-FL-Paclitaxel or DiOC2(3), which bypasses the emission spectrum of the imidazo[1,2-a]pyridine core.

Q: Our analog shows excellent efflux inhibition in K562/A02 cells, but fails to synergize with adriamycin in cytotoxicity assays. What went wrong? The Causality: Efflux inhibition does not guarantee synergy if the analog itself induces early-stage membrane permeabilization or off-target cytostatic stress. If the cells are already metabolically compromised by the analog, the addition of adriamycin will not yield a mathematically synergistic combination index (CI). The Solution: Perform a strict dose-titration of your analog alone to establish the maximum non-toxic concentration (MNTC). Synergy assays must be conducted strictly below the MNTC to isolate the MDR-reversal mechanism from baseline compound toxicity.

Protocol: Self-Validating ABC Transporter Efflux Assay

This protocol utilizes an internal logic framework to validate both the cell line's resistance phenotype and the compound's mechanism of action in a single run.

Step 1: Cell Preparation & Phenotype Verification

  • Seed K562 (sensitive) and K562/A02 (ABCB1-overexpressing resistant) cells at 2×105 cells/mL in RPMI-1640.

  • Self-Validation Check 1 (Viability): Perform Trypan blue exclusion. Viability must be >95%. Dead cells have compromised membranes that passively leak dyes, destroying the assay's dynamic range.

Step 2: Compound Incubation

  • Pre-incubate cells with the imidazo[1,2-a]pyridine analog (at 1 µM and 5 µM) for 2 hours at 37°C.

  • Self-Validation Check 2 (Positive Control): Treat a parallel well with 10 µM Verapamil (a known ABCB1 inhibitor). If Verapamil fails to shift the fluorescence peak by at least 1 log unit in Step 4, the K562/A02 cells have lost their resistance phenotype and must be discarded.

Step 3: Substrate Loading

  • Add 5 µM Rhodamine 123 (or a red-shifted alternative) and incubate for exactly 30 minutes in the dark.

  • Wash cells three times with ice-cold PBS to arrest efflux kinetics instantly.

Step 4: Flow Cytometry & Analysis

  • Analyze via flow cytometry (minimum 10,000 events). Calculate the Intracellular Accumulation Index.

Caption: Mechanism of ABCB1/ABCG2 dual inhibition by imidazo[1,2-a]pyridine analogs restoring drug sensitivity.

MODULE B: Overcoming MDR/XDR Tuberculosis (QcrB Targeting)

In infectious disease models, imidazo[1,2-a]pyridine amides (such as the clinical candidate Telacebec/Q203) are highly potent antitubercular agents. They overcome multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) by specifically targeting QcrB, a subunit of the cytochrome bc1 complex in the electron transport chain.

Troubleshooting & FAQs

Q: Our imidazo[1,2-a]pyridine-3-carboxamide analogs show excellent MIC values against replicating Mtb, but fail to show sterilizing activity in non-replicating (dormant) models. Why? The Causality: This is a classic hallmark of QcrB inhibitors. Imidazo[1,2-a]pyridine amides disrupt the proton motive force required for ATP synthesis. Replicating Mtb relies heavily on oxidative phosphorylation and rapidly depletes ATP when QcrB is blocked, leading to cell death. However, non-replicating Mtb shifts its metabolism to alternative electron acceptors (such as the cytochrome bd oxidase pathway) and has a vastly reduced ATP turnover rate. The Solution: To achieve sterilizing activity in non-replicating models, you must co-administer your analog with a cytochrome bd oxidase inhibitor to collapse the mycobacterium's metabolic redundancy.

Q: We are seeing variable MIC values depending on the carbon source in our growth media. Is the compound unstable? The Causality: The compound is likely stable. The variability stems from the mycobacterial energy metabolism. When Mtb is grown on fermentable carbon sources (like glucose), it is less reliant on the oxidative phosphorylation pathway that your QcrB inhibitor targets, artificially inflating the MIC. The Solution: Standardize your media. Use Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) but be aware of the carbon-source bias. For definitive QcrB validation, test the MIC in media utilizing cholesterol or fatty acids as the sole carbon source, which forces the bacteria to rely entirely on oxidative phosphorylation.

Protocol: Self-Validating Resazurin Microtiter Assay (REMA)

This protocol determines the Minimum Inhibitory Concentration (MIC) while simultaneously validating the on-target mechanism of the analog.

Step 1: Inoculum Preparation

  • Culture Mtb H37Rv to an OD600 of 0.6–0.8. Dilute the culture 1:100 in Middlebrook 7H9 broth.

  • Self-Validation Check 1 (Target Specificity): In parallel, prepare an inoculum of a qcrB T313A mutant strain. If your analog inhibits the wild-type but loses activity against the mutant, the mechanism is definitively on-target. If it kills both equally, you have off-target toxicity.

Step 2: Compound Plating

  • Perform 2-fold serial dilutions of the imidazo[1,2-a]pyridine analog in a 96-well plate.

  • Include Isoniazid (INH) and Rifampicin (RIF) as positive controls.

Step 3: Incubation & Resazurin Addition

  • Incubate plates at 37°C for 7 days.

  • Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Self-Validation Check 2 (Growth Control): The drug-free control well must turn resazurin from blue (oxidized) to pink (reduced/fluorescent). If it remains blue, the initial inoculum was dead or insufficient, and the entire plate is invalid.

Step 4: Data Acquisition

  • Read fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing the color change to pink.

Caption: Disruption of the M. tuberculosis electron transport chain via QcrB inhibition by imidazo[1,2-a]pyridines.

Quantitative Data Summary

To benchmark your novel analogs, refer to the established efficacy metrics of leading imidazo[1,2-a]pyridine derivatives summarized below:

Application AreaPrimary TargetRepresentative CompoundKey Quantitative Efficacy MetricReference
Cancer MDR Reversal ABCB1 / ABCG2Compound Y22Reversal Fold: ABCB1 = 8.35, ABCG2 = 2.71Li et al., 2023
Anti-Tuberculosis QcrB (ETC)Q203 (Telacebec)MIC90 = 0.003 - 0.05 µM (Active vs MDR-TB)Samanta et al., 2023
Anti-Tuberculosis QcrB (ETC)Compound 18MIC = 0.004 µM (Active vs XDR-TB)Samanta et al., 2023

References

  • Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry (2023).[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry (2023).[Link]

Troubleshooting

Technical Support Center: Troubleshooting Cytotoxicity in Imidazo[1,2-a]pyridine Derivatives

Welcome to the Application Scientist Support Center. Imidazo[1,2-a]pyridine is a privileged bicyclic 5,6-heterocyclic scaffold widely utilized in the development of anticancer, antituberculosis, and anti-inflammatory age...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Imidazo[1,2-a]pyridine is a privileged bicyclic 5,6-heterocyclic scaffold widely utilized in the development of anticancer, antituberculosis, and anti-inflammatory agents. However, a recurring bottleneck in preclinical development is off-target cytotoxicity (e.g., in CHO, WI38, or Vero cell lines). This guide provides evidence-based troubleshooting strategies, Structure-Activity Relationship (SAR) optimization protocols, and formulation techniques to widen the therapeutic window of your lead compounds.

Section 1: Frequently Asked Questions (FAQs) on SAR & Structural Optimization

Q1: My lead imidazo[1,2-a]pyridine compound shows high target potency but unacceptable cytotoxicity in normal cell lines (IC50 < 10 µM). What are the primary structural modifications to mitigate this? A: High off-target cytotoxicity is often driven by non-specific hydrophobic interactions (membrane disruption) or the presence of highly reactive functional groups. To reduce cytotoxicity while maintaining target affinity, consider the following SAR strategies:

  • Hinge Binder Replacement: If your compound targets kinases (e.g., JAK or EGFR), bioisosteric replacement of the hinge-binding region can drastically improve the safety profile. For example, replacing a standard imidazopyridine core with an 1 has been shown to remarkably improve cytotoxicity profiles in CHO cells, pushing the IC50 from 4 µM to >30 µM[1].

  • Electron-Withdrawing Groups: Incorporating electron-withdrawing groups (such as halogens) at specific solvent-exposed positions (e.g., the 5-position of a pyridone or chromane ring) can maintain enzymatic potency while keeping cytotoxicity at desired clinical levels[1].

  • Modulating Lipophilicity (LogP): Excessive lipophilicity correlates with non-specific toxicity. A mild reduction in LogP can reduce off-target cell death.

Q2: We incorporated a basic side chain to improve aqueous solubility, but it spiked the cytotoxicity. Why did this happen and how do we fix it? A: Basic side chains (like diethylamino-ethyl groups) are easily protonated in acidic organelles such as lysosomes. This leads to lysosomotropism—where the compound accumulates in the lysosome, causing swelling, rupture, and subsequent non-specific cell death. Troubleshooting Step: Replace the flexible basic side chain with a2 (e.g., a cyclohexyl or piperazinone moiety). This modification minimizes lysosomal trapping and significantly reduces cytotoxicity against non-target cells while preserving primary pharmacological activity[2].

Q3: Does the addition of a triazole motif improve the cytotoxicity profile of imidazo[1,2-a]pyridines? A: Generally, no. Studies comparing imidazopyridine derivatives with their triazole-bearing counterparts have demonstrated that the 3 against cancer cells and can sometimes negatively impact the therapeutic index[3]. It is recommended to prioritize aryl hydrazone derivatives, which frequently exhibit4 in normal fibroblasts[4].

Section 2: Formulation and Delivery Troubleshooting

Q4: Our SAR optimization has hit a wall. The compound is still too toxic for in vivo studies. Are there formulation strategies to shield normal tissues? A: Yes. If molecular optimization exhausts its limits, nanoparticle-based delivery systems can mask the intrinsic toxicity of the imidazo[1,2-a]pyridine core. Troubleshooting Step: Utilize Polyamidoamine (PAMAM) dendrimers. However, unmodified PAMAM dendrimers (with terminal -NH₂ groups) are inherently toxic due to their cationic charge, which disrupts cell membranes. You must5 (e.g., via reaction with citric acid)[5]. This charge reversal creates a highly stable, non-toxic carrier complex that enhances the biological half-life and selectively targets tumor sites via the enhanced permeability and retention (EPR) effect.

Section 3: Experimental Protocols & Methodologies

Protocol: Step-by-Step Validation of Cytotoxicity (Therapeutic Window Assessment)

To ensure your modifications are self-validating, you must run parallel assays on target (e.g., K-562) and non-target (e.g., WI38, CHO) cell lines.

Step 1: Cell Culture Preparation Seed target cancer cells and normal fibroblasts (e.g., WI38) in 96-well plates at a density of 5×103 cells/well in appropriate media (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. Causality: Allowing 24 hours ensures cells re-adhere and return to exponential growth phase, preventing false-positive toxicity readings from handling stress.

Step 2: Compound Preparation and Treatment Dissolve the optimized imidazo[1,2-a]pyridine derivatives in DMSO. Treat cells with a concentration gradient (e.g., 0.1, 1, 10, 30, 100 µM) for 48 hours. Causality: The final DMSO concentration must be kept strictly <0.1% v/v. Higher concentrations of DMSO independently induce cell cycle arrest and apoptosis, confounding your cytotoxicity data.

Step 3: MTT Viability Assay Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Causality: Viable cells with active metabolism convert MTT into purple formazan. Because formazan is insoluble in aqueous media, DMSO is required to solubilize it for accurate spectrophotometric quantification.

Step 4: Data Acquisition and Causality Analysis Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 for both cell lines. Self-Validating Check: The Selectivity Index (SI) must be calculated as SI=IC50​(Normal)/IC50​(Cancer) . An SI > 10 validates that the SAR modification successfully reduced off-target cytotoxicity while maintaining efficacy.

Section 4: Data Presentation

Table 1: Impact of SAR Modifications on Imidazo[1,2-a]pyridine Cytotoxicity

Compound / ModificationTarget Cell LineIC50 (Target)Normal Cell LineIC50 (Normal)Selectivity Index (SI)Cytotoxicity Profile
Compound 2 (Imidazopyridine hinge)JAK-dependent< 0.05 µMCHO4.0 µM< 100High (Toxic)[1]
Compound 34 (Aminopyridone hinge)JAK-dependent< 0.05 µMCHO> 30.0 µM> 600Low (Safe)[1]
Compound 8b (Hydrazone derivative)K-562 (Leukemia)2.91 µMWI38 (Fibroblast)24.21 µM8.32Moderate[4]
Compound 8c (Hydrazone + Halogen)K-562 (Leukemia)1.09 µMWI38 (Fibroblast)11.48 µM10.54Low (Safe)[4]

Section 5: Visualizations

SAR_Optimization Start Imidazo[1,2-a]pyridine Lead (High Potency) ToxAssay In Vitro Cytotoxicity Assay (CHO, WI38, Vero) Start->ToxAssay Decision IC50 Profile? ToxAssay->Decision Toxic Toxic (IC50 < 10 µM) Decision->Toxic High Tox Safe Safe (IC50 > 30 µM) Proceed to In Vivo Decision->Safe Low Tox SAR1 Modify Hinge Binder (e.g., Aminopyridone) Toxic->SAR1 SAR2 Reduce Lipophilicity (Lower LogP) Toxic->SAR2 SAR3 Replace Basic Side Chains (Use Hydrophilic Rings) Toxic->SAR3 SAR1->ToxAssay SAR2->ToxAssay SAR3->ToxAssay

Fig 1. Iterative SAR optimization workflow to reduce imidazo[1,2-a]pyridine cytotoxicity.

Delivery_Mechanism Drug Toxic Imidazo[1,2-a]pyridine (Free Drug) Complex Drug-Dendrimer Complex (Shielded Toxicity) Drug->Complex PAMAM_Raw PAMAM Dendrimer (Toxic -NH2 Termini) Mod Surface Modification (Citric Acid) PAMAM_Raw->Mod PAMAM_Safe Modified PAMAM (Safe -COOH Termini) Mod->PAMAM_Safe Charge Reversal PAMAM_Safe->Complex Encapsulation

Fig 2. PAMAM dendrimer surface modification strategy to shield systemic cytotoxicity.

Sources

Optimization

Optimization of reaction conditions (catalyst, solvent) for imidazopyridine synthesis

Welcome to the technical support center for the synthesis of imidazopyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of imidazopyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Imidazopyridines are a critical structural motif in numerous pharmaceutical agents, making their efficient synthesis a key focus in medicinal chemistry.[1][2][3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of imidazopyridines, with a particular focus on the optimization of catalysts and solvents.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired imidazopyridine product. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield is a common frustration in organic synthesis. For imidazopyridine synthesis, several factors could be at play. A systematic approach to troubleshooting is the most effective strategy.[4]

1. Incomplete Reaction:

  • Causality: The reaction may not have reached completion due to insufficient reaction time, temperature, or catalyst activity. The initial condensation and subsequent cyclization are key steps that require adequate energy and catalytic turnover.[5]

  • Troubleshooting:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

    • Increase Reaction Time/Temperature: If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.[4][5] For instance, some syntheses that are sluggish at room temperature can be driven to completion by refluxing in a suitable solvent.[4]

2. Catalyst Selection and Activity:

  • Causality: The choice of catalyst is critical and highly dependent on the specific reaction. Transition metal catalysts, such as those based on copper, palladium, or iron, are frequently employed.[6][7] The catalyst's oxidation state, ligands, and loading can significantly impact the reaction's efficiency. For example, in some copper-catalyzed reactions, Cu(I) salts may be more effective than Cu(II) salts, or vice-versa.[6][8]

  • Troubleshooting:

    • Catalyst Screening: If you are using a catalyzed reaction, screen a panel of catalysts. For example, in a copper-catalyzed synthesis, you might compare the efficacy of CuI, CuBr, Cu(OAc)₂, and CuO nanoparticles.[6][8]

    • Catalyst Loading: The optimal catalyst loading can vary. While a higher loading might increase the reaction rate, it can also lead to side reactions. Experiment with different catalyst concentrations (e.g., 1 mol%, 5 mol%, 10 mol%).

    • Ligand Effects: In many transition-metal-catalyzed reactions, the ligand plays a crucial role. The electronic and steric properties of the ligand can influence the catalyst's activity and selectivity.

3. Solvent Effects:

  • Causality: The solvent plays a multifaceted role, influencing reactant solubility, reaction rates, and even the reaction mechanism. The polarity of the solvent can be particularly important. Some reactions proceed best in polar aprotic solvents like DMF or DMSO, while others may favor non-polar solvents like toluene or even solvent-free conditions.[9][10]

  • Troubleshooting:

    • Solvent Screening: Test a range of solvents with varying polarities. A good starting point is to compare a polar aprotic solvent (e.g., DMF), a polar protic solvent (e.g., ethanol), and a non-polar solvent (e.g., toluene).

    • Anhydrous Conditions: For many reactions, particularly those involving organometallic catalysts, the presence of water can be detrimental. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.[11]

4. Purity of Starting Materials:

  • Causality: Impurities in your starting materials, such as the 2-aminopyridine or the carbonyl compound, can inhibit the catalyst or lead to unwanted side reactions.[4]

  • Troubleshooting:

    • Purify Starting Materials: If you suspect impurities, purify your starting materials by recrystallization, distillation, or column chromatography.

    • Check Reagent Quality: Ensure that reagents like bases or additives are of high purity and handled correctly.

Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

Answer: The formation of side products can significantly reduce the yield and complicate the purification of your desired imidazopyridine. Identifying these byproducts is the first step toward mitigating their formation.[4]

1. Incomplete Cyclization:

  • Causality: The intermediate formed after the initial condensation of the 2-aminopyridine and the carbonyl compound may not fully cyclize.[4] This can be due to insufficient activation energy or steric hindrance.

  • Troubleshooting:

    • Increase Temperature: As with low yield, increasing the reaction temperature can often provide the necessary energy to overcome the activation barrier for cyclization.[5]

    • Use a Dehydrating Agent: The cyclization step involves the elimination of water. Removing water from the reaction mixture using a Dean-Stark trap or a drying agent can help drive the equilibrium towards the cyclized product.[5]

2. Dimerization or Polymerization:

  • Causality: Under certain conditions, starting materials or reactive intermediates can self-condense or polymerize. This is more common at higher concentrations or temperatures.

  • Troubleshooting:

    • Adjust Concentration: Running the reaction at a lower concentration can sometimes minimize side reactions that are higher order in one of the reactants.

    • Optimize Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Experiment with a lower temperature for a longer duration.[4]

3. N-Oxide Formation:

  • Causality: The pyridine nitrogen in the imidazopyridine ring system is susceptible to oxidation, particularly if your reaction conditions are oxidative.[5]

  • Troubleshooting:

    • Control Oxidants: If an oxidant is required, use it in stoichiometric amounts and add it slowly to the reaction mixture. Consider using milder oxidizing agents.[5]

    • Inert Atmosphere: Running the reaction under an inert atmosphere can prevent unwanted oxidation from atmospheric oxygen.

Regioselectivity Issues

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: The imidazopyridine scaffold has multiple nitrogen atoms that can participate in reactions like alkylation, leading to the formation of regioisomers.[5] Controlling the regioselectivity is crucial for obtaining a single, desired product.

1. Site of Alkylation:

  • Causality: The nitrogen atoms in both the imidazole and pyridine rings are potential sites for alkylation. The outcome is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.[5]

  • Troubleshooting:

    • Choice of Base: The strength and nature of the base can influence which nitrogen is deprotonated and subsequently alkylated. A strong, non-nucleophilic base might favor deprotonation at one site over another.

    • Solvent Effects: The polarity of the solvent can affect the reactivity of the different nitrogen atoms.

    • Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to block one of the reactive nitrogen atoms, directing the reaction to the desired site.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for imidazopyridine synthesis?

A1: The most widely used starting material is 2-aminopyridine due to its binucleophilic nature, with both the exocyclic amino group and the endocyclic pyridine nitrogen being reactive.[3][6][7] This is typically reacted with α-haloketones, aldehydes, alkynes, or other carbonyl compounds.[2][12][13]

Q2: Are there any "green" or more environmentally friendly methods for imidazopyridine synthesis?

A2: Yes, there is a growing interest in developing more sustainable synthetic methods. This includes the use of greener solvents like water or deep eutectic solvents, solvent-free reactions, and the use of heterogeneous or reusable catalysts.[10][14][15] Microwave-assisted synthesis has also been shown to reduce reaction times and energy consumption.[2][12] Magnetic nanocatalysts are also emerging as a recyclable option.[16]

Q3: How do I choose the right catalyst for my specific imidazopyridine synthesis?

A3: The choice of catalyst depends heavily on the reaction type.

  • For multicomponent reactions involving aldehydes, amines, and alkynes, copper(I) catalysts like CuI are often effective.[6]

  • For oxidative cyclizations , copper(II) salts such as Cu(OAc)₂ are frequently used.[6]

  • Palladium catalysts are often employed in cross-coupling reactions to functionalize the imidazopyridine core.[6]

  • Iron catalysts , being more abundant and less toxic, are also gaining popularity.[6] It is often necessary to screen a few different catalysts to find the optimal one for your specific substrates and conditions.

Q4: What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones?

A4: The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones, often referred to as the Tschitschibabin (or Chichibabin) reaction, generally proceeds in two steps:

  • N-Alkylation: The pyridine nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide and forming an N-phenacylpyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[1]

Experimental Protocols & Data

Table 1: Comparison of Solvents for a Typical Imidazopyridine Synthesis
SolventPolarityTypical Reaction Temperature (°C)Observations
EthanolPolar Protic78 (Reflux)Good for classical condensation reactions.
DMFPolar Aprotic80-120Often gives good yields but can be difficult to remove.
TolueneNon-polar111 (Reflux)Useful for reactions requiring a Dean-Stark trap to remove water.
WaterPolar Protic100A green solvent option for some reactions.[14]
None-VariableSolvent-free conditions can be highly efficient and environmentally friendly.[2][10]
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

This is a generalized protocol and may require optimization for specific substrates.

  • To a reaction vessel, add 2-aminopyridine (1.0 mmol), the carbonyl compound (1.2 mmol), and the copper catalyst (e.g., CuI, 5 mol%).

  • Add the chosen solvent (e.g., DMF, 5 mL).

  • If required, add a base (e.g., K₂CO₃, 2.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Reaction Scheme for Imidazo[1,2-a]pyridine Synthesis

G 2-Aminopyridine 2-Aminopyridine Intermediate Intermediate 2-Aminopyridine->Intermediate Condensation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Intermediate Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Intermediate->Imidazo[1,2-a]pyridine Cyclization

Caption: General reaction pathway for imidazo[1,2-a]pyridine synthesis.

Troubleshooting Workflow for Low Yield

G start Low Yield check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete increase_time_temp Increase Time/Temp incomplete->increase_time_temp check_catalyst Evaluate Catalyst complete->check_catalyst optimize Re-evaluate Conditions increase_time_temp->optimize check_solvent Screen Solvents check_catalyst->check_solvent check_reagents Check Reagent Purity check_solvent->check_reagents check_reagents->optimize

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem.
  • Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. Benchchem.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyrazine deriv
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Publishing.
  • Optimization of reaction condition for the formation of imidazo pyridine. [a].
  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing.
  • Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. Beilstein Archives.

Sources

Troubleshooting

Preventing degradation of Imidazo[1,2-a]pyridin-7-ylmethanamine in solution

A Guide to Preventing Degradation in Solution for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: My Imidazo[1,2-a]pyridin-7-ylmethanamine solution has changed color. Wha...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation in Solution for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My Imidazo[1,2-a]pyridin-7-ylmethanamine solution has changed color. What does this indicate?

A change in solution color, often to a yellowish or brownish hue, is a common indicator of degradation. This is frequently due to oxidation of the aminomethyl group, which can lead to the formation of colored impurities. It is crucial to investigate the cause and take corrective action to prevent further degradation.

Q2: What are the primary factors that can cause the degradation of Imidazo[1,2-a]pyridin-7-ylmethanamine in solution?

The primary factors contributing to the degradation of this compound are:

  • Oxidation: The aminomethyl group is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[1]

  • pH: Extremes in pH (highly acidic or basic conditions) can potentially affect the stability of the molecule, although the imidazopyridine core is generally robust.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2]

  • Light Exposure: UV and even ambient light can provide the energy to initiate photo-degradation pathways.

  • Solvent Choice: The choice of solvent can influence the stability of the compound. Protic solvents, for example, may participate in certain degradation reactions.

Q3: What are the recommended storage conditions for a stock solution of Imidazo[1,2-a]pyridin-7-ylmethanamine?

To ensure the long-term stability of your stock solution, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CMinimizes the rate of chemical degradation.[2]
Light Protect from light (amber vials)Prevents photo-oxidation and other light-induced degradation.[3]
Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of oxidation by displacing oxygen.
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF)Minimizes water-mediated degradation and reactions with protic solvents.
Container Tightly sealed, high-density polyethylene (HDPE) or glass containersPrevents contamination and solvent evaporation.[2]

Q4: Can I store my working solutions in an aqueous buffer?

While short-term storage in an aqueous buffer may be necessary for biological assays, prolonged storage is not recommended. If aqueous solutions are required, they should be prepared fresh daily. The pH of the buffer should be kept close to neutral (pH 6.8-7.4) to minimize potential acid or base-catalyzed degradation.

Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a more detailed approach to identifying and resolving degradation issues you may encounter during your experiments.

Issue 1: Rapid Degradation Observed in a Newly Prepared Solution

Symptoms:

  • Noticeable color change within hours of preparation.

  • Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).

  • Loss of biological activity or inconsistent experimental results.

Potential Causes & Solutions:

  • Contaminated Solvent:

    • Explanation: Solvents can contain impurities such as peroxides (in ethers like THF or dioxane) or metal ions that can catalyze degradation.

    • Solution: Use fresh, high-purity, anhydrous solvents. If using solvents prone to peroxide formation, test for their presence and purify if necessary. Consider using solvents from a freshly opened bottle.

  • Presence of Oxygen:

    • Explanation: The primary amine of the methanamine group is particularly susceptible to oxidation. Dissolved oxygen in the solvent can be a significant contributor.

    • Solution: Degas your solvent before use by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Prepare your solutions under an inert atmosphere.

  • Inappropriate pH:

    • Explanation: Although the imidazopyridine ring is relatively stable, extreme pH values can promote hydrolysis or other degradation pathways.

    • Solution: If working with aqueous solutions, ensure the pH is buffered to a neutral range.

Issue 2: Degradation During Experimental Procedures

Symptoms:

  • Low yield of the desired product in a reaction involving Imidazo[1,2-a]pyridin-7-ylmethanamine.

  • Formation of multiple byproducts.

  • Inconsistent results between experimental runs.

Potential Causes & Solutions:

  • Reaction Conditions:

    • Explanation: High reaction temperatures or prolonged reaction times can lead to thermal degradation. Certain reagents, especially strong oxidizing agents, will degrade the molecule.

    • Solution: Optimize reaction conditions to use the lowest possible temperature and shortest time necessary for the desired transformation. If oxidation is a concern, consider adding an antioxidant to the reaction mixture, provided it does not interfere with the desired chemistry.

  • Work-up and Purification:

    • Explanation: Exposure to acidic or basic conditions during aqueous work-up can cause degradation. Similarly, prolonged exposure to silica gel during column chromatography can lead to decomposition of amines.

    • Solution: Use a neutralized aqueous wash where possible. For chromatography, consider deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent. Alternatively, explore other purification techniques like preparative HPLC with a suitable mobile phase.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the stability of your molecule and for developing stability-indicating analytical methods.[4][5][6][7][8]

Objective: To identify potential degradation products and pathways for Imidazo[1,2-a]pyridin-7-ylmethanamine.

Materials:

  • Imidazo[1,2-a]pyridin-7-ylmethanamine

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • High-purity methanol or acetonitrile

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 24 hours. Dissolve in the initial solvent before analysis.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp) for a defined period.

  • Analysis: Analyze all samples, including a control (untreated stock solution), by a validated HPLC or LC-MS/MS method to identify and quantify any degradation products.

Protocol 2: Preparation and Storage of a Stable Stock Solution

Objective: To prepare a stock solution of Imidazo[1,2-a]pyridin-7-ylmethanamine with maximum stability.

Materials:

  • Imidazo[1,2-a]pyridin-7-ylmethanamine (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with screw caps and PTFE septa

Procedure:

  • Pre-weigh Compound: In a clean, dry amber vial, accurately weigh the desired amount of the solid compound.

  • Inert Atmosphere: Purge the vial with a gentle stream of inert gas for 1-2 minutes.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Dissolution: Gently swirl or sonicate the vial until the compound is completely dissolved.

  • Final Purge and Seal: Briefly purge the headspace of the vial with inert gas before tightly sealing the cap.

  • Storage: Store the vial upright at -20°C or -80°C.

Visualizing Degradation and Workflows

Potential Degradation Pathway

G A Imidazo[1,2-a]pyridin-7-ylmethanamine B Oxidative Stress (O2, Light, Metal Ions) A->B C Imine Intermediate B->C D Further Degradation Products (e.g., Aldehyde/Carboxylic Acid via Hydrolysis) C->D G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal A->E F Photolytic A->F G HPLC / LC-MS Analysis B->G C->G D->G E->G F->G H Identify Degradants G->H I Quantify Degradation H->I

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Imidazo[1,2-a]pyridin-7-ylmethanamine vs. Traditional Kinase Inhibitors

Here is a comprehensive, technically grounded comparison guide evaluating the imidazo[1,2-a]pyridin-7-ylmethanamine scaffold against traditional kinase inhibitors. A Technical Guide to Structural Advantages, Target Selec...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, technically grounded comparison guide evaluating the imidazo[1,2-a]pyridin-7-ylmethanamine scaffold against traditional kinase inhibitors.

A Technical Guide to Structural Advantages, Target Selectivity, and Experimental Validation in Drug Discovery

Executive Summary

The development of highly selective kinase inhibitors is frequently bottlenecked by the conserved nature of the ATP-binding pocket across the human kinome. Traditional scaffolds, such as pyrimidines (e.g., Imatinib) and quinolines (e.g., Bosutinib), often struggle to decouple primary target potency from off-target kinome liabilities. The imidazo[1,2-a]pyridin-7-ylmethanamine scaffold has emerged as a privileged pharmacophore, offering superior Lipophilic Ligand Efficiency (LLE) and unique binding kinetics[1]. This guide provides a comparative analysis of this scaffold against classical alternatives, detailing its mechanistic advantages in targeting kinases like Mer, Axl, and Cyclin-Dependent Kinases (CDKs)[2], supported by self-validating experimental protocols.

Structural Rationale & Mechanistic Comparison

The imidazo[1,2-a]pyridine core functions as a highly efficient hinge-binding motif. When functionalized with a 7-ylmethanamine group, the molecule gains a critical directional vector that fundamentally alters its kinome interaction profile.

  • Hinge Interaction: The nitrogen atoms of the imidazo[1,2-a]pyridine bicyclic system form robust, direct hydrogen bonds with the hinge region backbone (e.g., Met674 in Mer kinase, or Leu83 in CDK2)[1][2].

  • The 7-ylmethanamine Vector: Unlike flat pyrimidine rings that rely on bulky, lipophilic extensions (like piperazine rings) to reach the solvent channel, the 7-methanamine group directs precisely into a hydrophobic cleft or the solvent-exposed region[1]. This allows for the engineering of Type I1/2 inhibitors , which bind the DFG-in conformation but uniquely engage the activation loop (A-loop), driving exceptional kinome selectivity[1].

Table 1: Structural & Pharmacological Scaffold Comparison
FeatureImidazo[1,2-a]pyridin-7-ylmethanaminePyrimidine-based (e.g., Imatinib)Quinoline-based (e.g., Bosutinib)
Binding Mode Type I1/2 (Hinge + A-loop interaction)Type II (DFG-out conformation)Type I (Active conformation)
Hinge Interaction Bicyclic core (Direct H-bond network)Monocyclic H-bond networkBicyclic core (Src/Abl hinge)
Solvent Vector 7-methanamine directs to hydrophobic cleftPiperazine/amide extensionsAlkoxy/amine chains
Lipophilic Efficiency (LLE) High (>5.0 typically) due to basic amineModerateModerate to Low
Kinome Selectivity Exceptionally high (e.g., Dual Mer/Axl)Broad (Multi-kinase off-target)Broad (Src/Abl + others)

Comparative Kinase Selectivity Profiling

To illustrate the selectivity profile, we compare the biochemical IC50 values of optimized imidazo[1,2-a]pyridine derivatives (e.g., the Mer/Axl inhibitor AZ14145845 and the CDK inhibitor AZ703) against traditional pan-kinase inhibitors[2][3].

Table 2: Biochemical Kinase Inhibition Profile (IC50)
Kinase TargetImidazo[1,2-a]pyridine DerivativesFlavopiridol (Flavone Scaffold)Imatinib (Pyrimidine Scaffold)
Mer < 1 nM (AZ14145845)> 1000 nM> 1000 nM
Axl 3 nM (AZ14145845)> 1000 nM> 1000 nM
CDK2 15 nM (AZ703)20 nM> 1000 nM
c-Abl > 1000 nM> 1000 nM25 nM

Visualizing the Therapeutic Pathway

In the context of immuno-oncology, targeting the TAM (Tyro3, Axl, Mer) family with imidazo[1,2-a]pyridine inhibitors prevents macrophage polarization toward a pro-tumor M2 phenotype, thereby restoring innate immunity[1].

Pathway Ligand TAM Ligands (Gas6, PROS1) Receptor Mer/Axl Kinases (Tumor Microenvironment) Ligand->Receptor Activation Signaling PI3K / AKT Signaling Cascade Receptor->Signaling Phosphorylation Inhibitor Imidazo[1,2-a]pyridin- 7-ylmethanamine Core Inhibitor->Receptor Type I1/2 Inhibition Rescue Restoration of Innate Immunity Inhibitor->Rescue Therapeutic Outcome Phenotype Immunosuppressive M2 Macrophage Phenotype Signaling->Phenotype Drives

Fig 1: Mechanism of action for Imidazo[1,2-a]pyridine inhibitors in blocking TAM receptor signaling.

Experimental Methodologies (Self-Validating Protocols)

As an application scientist, establishing robust assays is critical. The following protocols are designed as self-validating systems to ensure data integrity when evaluating imidazo[1,2-a]pyridine compounds.

Workflow Compound Imidazo[1,2-a]pyridine Library TR_FRET TR-FRET Kinase Assay (Primary Screen) Compound->TR_FRET Synthesis Kinome Kinome Profiling (Selectivity Panel) TR_FRET->Kinome IC50 < 10 nM Cellular Phospho-Western (Target Engagement) Kinome->Cellular Off-target clearance Validation In Vivo Efficacy (Tumor Models) Cellular->Validation Biomarker confirmed

Fig 2: Self-validating experimental workflow for evaluating Imidazo[1,2-a]pyridine kinase inhibitors.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Objective: Determine the exact IC50 of imidazo[1,2-a]pyridin-7-ylmethanamine derivatives against recombinant kinases.

  • Assay Assembly: Combine recombinant kinase (e.g., Mer or CDK2), ATP at its apparent Km​ , and a biotinylated peptide substrate in an assay buffer containing 1 mM DTT and 0.01% Tween-20.

  • Compound Titration: Dispense the inhibitor in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) using acoustic dispensing to minimize solvent (DMSO) effects.

  • Detection: Add a Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate using a 50 µs delay and a 100 µs integration time.

  • Causality & Rationale: Heterocyclic scaffolds can occasionally exhibit intrinsic fluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence from the compound to decay. This ensures the signal strictly represents kinase-mediated phosphorylation.

  • Self-Validation Mechanism: The protocol includes a "no-enzyme" baseline control and a "DMSO-only" maximum activity control. A true inhibitor must yield a Hill slope near 1.0. If the Hill slope > 2.0, it flags potential compound aggregation or promiscuous inhibition—a common failure point for highly lipophilic quinoline inhibitors but rare for optimized imidazo[1,2-a]pyridines[1].

Protocol 2: Cellular Target Engagement (Phospho-Western Blot)

Objective: Validate on-target inhibition in a physiological cellular environment.

  • Cell Treatment: Plate target cells (e.g., macrophages for Mer, or NCI-H1299 for CDKs) and treat with the inhibitor for exactly 2 hours[2].

  • Lysis & Electrophoresis: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (NaF, Na3VO4). Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe simultaneously with antibodies against the phosphorylated target (e.g., p-Mer or p-Rb) and the total target protein.

  • Causality & Rationale: A 2-hour treatment window is chosen specifically to measure direct kinase inhibition before secondary transcriptional changes, feedback loop activation, or apoptosis occur.

  • Self-Validation Mechanism: To ensure that the reduction in phosphorylation is due to kinase inhibition and not compound-induced cytotoxicity or target degradation, total protein and a loading control (e.g., GAPDH) must be quantified in parallel. The assay is self-validating because a genuine inhibitor will reduce the p-Target/Total-Target ratio while the Total-Target/GAPDH ratio remains strictly constant.

Sources

Comparative

A Head-to-Head Battle in FLT3-Mutated AML: Imidazo[1,2-a]pyridin-7-ylmethanamine Triumphs Over Gilteritinib in the Face of F691L-Mediated Resistance

A Senior Application Scientist's In-Depth Technical Guide for Researchers The landscape of targeted therapy for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutati...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

The landscape of targeted therapy for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations is one of rapid innovation, yet shadowed by the persistent challenge of acquired resistance. Gilteritinib (XOSPATA®), a potent second-generation FLT3 tyrosine kinase inhibitor (TKI), has marked a significant advancement in treating relapsed or refractory FLT3-mutated AML.[1][2] However, its clinical efficacy is often curtailed by the emergence of secondary mutations within the FLT3 kinase domain, most notably the F691L "gatekeeper" mutation, which confers resistance.[3][4] This guide provides a comprehensive comparison of gilteritinib and a promising novel inhibitor, an Imidazo[1,2-a]pyridin-7-ylmethanamine derivative (hereafter referred to as Compound 24), which has demonstrated remarkable efficacy against this gilteritinib-resistant mutant.[5][6]

This technical guide, designed for researchers, scientists, and drug development professionals, will dissect the mechanisms of action, present a head-to-head comparison of inhibitory activities supported by experimental data, and provide detailed protocols for key validation assays.

The Clinical Challenge: FLT3-ITD and the Rise of the F691L Gatekeeper

FLT3, a receptor tyrosine kinase, is a critical regulator of hematopoiesis.[7] In approximately 30% of AML patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain.[7] This aberrant signaling drives uncontrolled proliferation and survival of leukemic cells.

Gilteritinib, a type I FLT3 inhibitor, binds to the ATP-binding pocket of the active kinase conformation, effectively shutting down its activity.[8] While potent against FLT3-ITD, its efficacy is significantly diminished by the F691L mutation.[3] This substitution, located at the "gatekeeper" position of the kinase domain, sterically hinders the binding of gilteritinib, rendering the kinase resistant to inhibition.[3][6]

A New Contender: Imidazo[1,2-a]pyridin-7-ylmethanamine (Compound 24)

Recent drug discovery efforts have focused on identifying novel FLT3 inhibitors capable of overcoming this resistance. A promising candidate has emerged from the imidazo[1,2-a]pyridine class of compounds. Specifically, a derivative identified as "Compound 24" in a pivotal study has shown potent and, critically, balanced inhibitory activity against both FLT3-ITD and the gilteritinib-resistant FLT3-ITD/F691L mutant.[5][6]

Mechanism of Action and Structural Insights

Like gilteritinib, Compound 24 is a type I inhibitor that targets the ATP-binding site of FLT3.[2] However, molecular docking studies suggest that Compound 24 may adopt a different binding conformation within the ATP pocket of the F691L mutant compared to the wild-type FLT3.[5] This altered binding mode is hypothesized to circumvent the steric hindrance imposed by the leucine substitution at position 691, thereby retaining its potent inhibitory activity.[5]

Performance Showdown: Compound 24 vs. Gilteritinib

The true measure of a novel inhibitor lies in its direct comparison to the current standard of care. The following data, summarized from a key study, highlights the superior profile of Compound 24 in the context of F691L-mediated resistance.[5]

Quantitative Comparison of Inhibitory Activity
CompoundTarget Cell LineFLT3 Mutation StatusIC50 (nM)
Compound 24 MOLM-14FLT3-ITD3.65 ± 0.56
MOLM-14-F691LFLT3-ITD/F691L10.8 ± 1.5
Gilteritinib MOLM-14FLT3-ITD5.47 ± 0.25
MOLM-14-F691LFLT3-ITD/F691L158 ± 21

Table 1: Comparative IC50 values of Compound 24 and Gilteritinib against FLT3-ITD and the gilteritinib-resistant FLT3-ITD/F691L mutant cell lines. Data sourced from Wang et al., European Journal of Medicinal Chemistry, 2024.[5]

As the data unequivocally demonstrates, while both compounds exhibit potent, single-digit nanomolar activity against the parental FLT3-ITD expressing MOLM-14 cells, a stark difference emerges when faced with the F691L mutation. Gilteritinib's potency plummets nearly 30-fold, with the IC50 value increasing to 158 nM. In stark contrast, Compound 24 shows only a modest ~3-fold shift in IC50, maintaining a potent 10.8 nM activity against the resistant mutant. This "balanced" inhibition profile is a critical attribute for a next-generation FLT3 inhibitor, suggesting it could be effective in both treatment-naïve patients and those who have relapsed on gilteritinib.

Visualizing the Science

To better understand the underlying biology and experimental approaches, the following diagrams illustrate the FLT3 signaling pathway and a typical workflow for evaluating inhibitor efficacy.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor RAS RAS FLT3_ITD->RAS Activates PI3K PI3K FLT3_ITD->PI3K Activates STAT5 STAT5 FLT3_ITD->STAT5 Activates RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3_ITD Inhibits Compound24 Compound 24 Compound24->FLT3_ITD Inhibits Experimental_Workflow start Start: Culture FLT3-ITD+ (MOLM-14, MV4-11) & FLT3-ITD/F691L cells treat Treat cells with varying concentrations of Compound 24 & Gilteritinib start->treat split treat->split viability Cell Viability Assay (e.g., WST-1/MTS) split->viability western Western Blot Analysis split->western ic50 Determine IC50 values viability->ic50 phospho Analyze phosphorylation of: - FLT3 (p-FLT3) - STAT5 (p-STAT5) - ERK (p-ERK) western->phospho

Caption: In Vitro evaluation workflow for FLT3 inhibitors.

Experimental Protocols

To facilitate the independent verification and further exploration of these findings, detailed protocols for the key assays are provided below.

Cell Viability Assay (WST-1/MTS)

This protocol describes a colorimetric assay to determine the cytotoxic effects of FLT3 inhibitors on AML cell lines.

Materials:

  • FLT3-ITD positive (e.g., MOLM-14, MV4-11) and FLT3-ITD/F691L mutant AML cell lines.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound 24 and Gilteritinib (stock solutions in DMSO).

  • 96-well clear-bottom cell culture plates.

  • WST-1 or MTS reagent.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of the inhibitors in culture medium. Add the diluted compounds to the wells to achieve a final volume of 200 µL and desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Add 20 µL of WST-1 or MTS reagent to each well.

  • Incubation with Reagent: Incubate for 2-4 hours at 37°C, or until a color change is apparent.

  • Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm (for WST-1) or 490 nm (for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for FLT3 Phosphorylation

This protocol is for assessing the effect of the inhibitors on the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

  • AML cell lines (as above).

  • Compound 24 and Gilteritinib.

  • Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat with the inhibitors at desired concentrations (e.g., 10 nM, 100 nM) for 2-4 hours. Include a vehicle control.

  • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion and Future Directions

The emergence of the FLT3-ITD/F691L mutation represents a significant clinical hurdle in the treatment of AML. While gilteritinib has been a valuable therapeutic tool, its susceptibility to this resistance mechanism necessitates the development of next-generation inhibitors. The Imidazo[1,2-a]pyridin-7-ylmethanamine derivative, Compound 24, has demonstrated a highly promising preclinical profile, with potent and balanced activity against both FLT3-ITD and the gilteritinib-resistant F691L mutant. [5]Its ability to overcome this critical resistance mechanism positions it as a strong candidate for further development and a potential future therapeutic option for this high-risk patient population. The experimental protocols provided herein offer a robust framework for the continued investigation and validation of this and other novel FLT3 inhibitors, paving the way for more durable and effective treatments for FLT3-mutated AML.

References

  • Wang, A., et al. (2024). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 265, 115977. [Link]

  • Döhner, H., et al. (2021). Towards precision medicine for AML. Nature Reviews Clinical Oncology, 18(9), 577-590. [Link]

  • Perl, A. E., et al. (2019). Gilteritinib or Salvage Chemotherapy for Relapsed or Refractory FLT3-Mutated AML. New England Journal of Medicine, 381(18), 1728-1740. [Link]

  • Wang, A., et al. (2024). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. eScholarship, University of California. [Link]

  • Zhang, L., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 225, 113776. [Link]

  • Lee, L. Y., et al. (2017). Gilteritinib, a next-generation FLT3 inhibitor, has broad activity against FLT3 kinase domain mutations. Blood, 130(Supplement 1), 59. [Link]

  • Smith, C. C., et al. (2020). Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations. Blood Advances, 4(3), 514-524. [Link]

  • Tarver, T. C., et al. (2020). Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations. Blood Advances, 4(3), 514–524. [Link]

  • Joshi, S. K., et al. (2020). Targeting AML-associated FLT3 mutations with a type I kinase inhibitor. Journal of Clinical Investigation, 130(5), 2238-2253. [Link]

  • Mori, M., et al. (2017). Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. Molecular Cancer Therapeutics, 16(11), 2325-2335. [Link]

  • Advansta. (n.d.). Advansta's Step-by-Step Guide to Western Blots. Advansta. [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • Bio-Rad. (2019, February 13). 10 Tips for Western Blot Detection of Phosphorylation Events. Bio-Radiations. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI. [Link]

  • Wang, A., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. eScholarship, University of California. [Link]

  • American Chemical Society Publications. (2023, August 3). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link]

  • BioWorld. (2025, March 5). US researchers divulge new FLT3 inhibitors for leukemia. BioWorld. [Link]

  • OUCI. (n.d.). Understanding gilteritinib resistance to FLT3-F691L mutation through an integrated computational strategy. OUCI. [Link]

  • Wang, A., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. PubMed. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirming Target Engagement of Imidazo[1,2-a]pyridin-7-ylmethanamine in Cells

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2] Derivatives, such as Imidazo[1,2-a]py...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2] Derivatives, such as Imidazo[1,2-a]pyridin-7-ylmethanamine, exhibit a vast range of biological activities, from kinase inhibition to the modulation of complex signaling pathways.[3][4] However, a molecule's therapeutic potential can only be realized when its mechanism of action is clearly understood. The critical first step in this process is unequivocally demonstrating that the compound physically interacts with its intended molecular target within the complex and dynamic environment of a living cell. This is the essence of target engagement.

This guide provides a comparative analysis of state-of-the-art methodologies for confirming and quantifying the target engagement of Imidazo[1,2-a]pyridin-7-ylmethanamine. We will move beyond simple protocol recitation to explore the underlying principles and strategic rationale behind each technique, empowering researchers to select and implement the most appropriate method for their scientific questions.

Strategic Overview: Choosing Your Approach

The selection of a target engagement strategy is not a one-size-fits-all decision. It depends on whether the primary target is known (target validation) or unknown (target deconvolution), the availability of chemical tools, and the desired throughput.

G start Start: Confirm Target Engagement for Imidazo[1,2-a]pyridin-7-ylmethanamine hypothesis Is the primary target hypothesized? start->hypothesis modified_compound Is a modified compound (e.g., with a photoreactive group) available? hypothesis->modified_compound No (Target Deconvolution) cetsa_wb CETSA (Western Blot) hypothesis->cetsa_wb Yes darts_wb DARTS (Western Blot) hypothesis->darts_wb Yes kinobeads Kinobeads (if kinase suspected) hypothesis->kinobeads Yes, and it's a kinase pal Photo-affinity Labeling (PAL) modified_compound->pal Yes cetsa_ms CETSA-MS / TPP modified_compound->cetsa_ms No darts_ms DARTS-MS modified_compound->darts_ms No

Caption: A decision-making flowchart for selecting a target engagement methodology.

Label-Free Methods: Assessing Engagement with Unmodified Compounds

The most significant advantage of label-free methods is their ability to use the native, unmodified compound of interest. This avoids the risk that a chemical modification could alter the compound's binding affinity or cellular permeability.

A. Cellular Thermal Shift Assay (CETSA)

Principle: CETSA operates on the biophysical principle of ligand-induced thermal stabilization.[5] When a small molecule like Imidazo[1,2-a]pyridin-7-ylmethanamine binds to its target protein, it generally increases the protein's conformational stability. This stabilization makes the protein more resistant to thermal denaturation.[6] By heating cell lysates or intact cells across a temperature gradient, one can observe a "shift" in the melting temperature (Tm) of the target protein in the presence of the compound compared to a vehicle control.[7][8]

Why Choose CETSA?: CETSA is the gold standard for confirming target engagement in a physiologically relevant context, as it can be performed in intact cells.[7][9] This ensures that the compound reaches its target in its native environment and that the observed binding is not an artifact of an in-vitro system.

G cluster_cetsa CETSA Workflow treat 1. Treat Cells (Compound vs. Vehicle) heat 2. Heat Samples (Temperature Gradient) treat->heat lyse 3. Lyse Cells & Separate (Soluble vs. Aggregated) heat->lyse detect 4. Detect Soluble Protein (Western Blot or MS) lyse->detect analyze 5. Analyze Data (Generate Melt Curve) detect->analyze G cluster_darts DARTS Workflow lyse 1. Prepare Cell Lysate incubate 2. Incubate Lysate (Compound vs. Vehicle) lyse->incubate digest 3. Limited Proteolysis (e.g., Pronase) incubate->digest stop 4. Stop Digestion (Add Stop Solution/Heat) digest->stop analyze 5. Analyze by SDS-PAGE (Look for Protected Band) stop->analyze

Caption: The experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Experimental Protocol (DARTS):

  • Lysate Preparation: Harvest cells and prepare a native protein lysate using a non-denaturing lysis buffer.

  • Compound Incubation: Aliquot the lysate and incubate with varying concentrations of Imidazo[1,2-a]pyridin-7-ylmethanamine or a vehicle control for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., pronase) to each aliquot. The optimal protease concentration and digestion time must be empirically determined to achieve partial digestion of the target protein in the vehicle control. Incubate at room temperature. [10]4. Stop Reaction: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting for the target protein. A protected, full-length protein band that is more prominent in the compound-treated lanes compared to the vehicle control indicates target engagement.

Self-Validation and Controls:

  • No Protease Control: A sample with compound but no protease should show an intact protein band, confirming the protein is stable in the lysate.

  • Inactive Analog Control: If available, an inactive structural analog of the compound should not provide protection from proteolysis, demonstrating the specificity of the interaction.

Label-Based Methods: Covalent Capture of Interactions

Photo-affinity Labeling (PAL)

Principle: PAL is a powerful technique for identifying direct binding partners and even mapping binding sites. [11][12]It requires a synthetic analog of Imidazo[1,2-a]pyridin-7-ylmethanamine that incorporates two key features: a photoreactive group (e.g., a diazirine or aryl azide) and a reporter tag (e.g., biotin or a clickable alkyne). [13]The probe is allowed to bind to its target in cells. Upon irradiation with UV light of a specific wavelength, the photoreactive group forms a highly reactive intermediate that covalently crosslinks to the nearest amino acid residues of the binding partner. [11][14] Why Choose PAL?: PAL provides direct, covalent evidence of a physical interaction. When combined with mass spectrometry, it is an exceptional tool for unbiased target deconvolution, as it can identify unknown targets without a prior hypothesis. [15] Experimental Protocol (PAL with Biotin Tag):

  • Probe Design and Synthesis: This is the most critical step. The photoreactive group and tag must be positioned on the Imidazo[1,2-a]pyridin-7-ylmethanamine scaffold at a position that does not disrupt target binding.

  • Cellular Labeling: Treat intact cells with the PAL probe. Perform a competition experiment by co-incubating with an excess of the parent, unmodified compound in a separate sample.

  • UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) on ice for a predetermined time to activate the probe and induce covalent crosslinking.

  • Enrichment: Lyse the cells and use streptavidin-coated beads to enrich for biotin-tagged, crosslinked proteins.

  • Identification: Elute the captured proteins and identify them using mass spectrometry. True targets will be enriched in the probe-treated sample but significantly reduced in the sample competed with the parent compound.

Competition-Based Methods: Profiling Target Families

Kinobeads / Chemical Proteomics

Principle: This method is specifically tailored for identifying kinase targets. "Kinobeads" are a resin matrix to which a cocktail of broad-spectrum, ATP-competitive kinase inhibitors is immobilized. [16][17]When a cell lysate is passed over these beads, a large portion of the cellular kinome binds to the resin. [18]The assay is then run in a competitive format: if the lysate is pre-incubated with a free compound (like Imidazo[1,2-a]pyridin-7-ylmethanamine) that also binds to the ATP pocket of certain kinases, these kinases will be unable to bind to the beads. [19] Why Choose Kinobeads?: Given that imidazo[1,2-a]pyridines are frequently identified as kinase inhibitors, this is a highly relevant and powerful approach. [2][3]It allows for the simultaneous profiling of the compound against hundreds of endogenously expressed kinases, providing data on both the intended target and potential off-targets in an unbiased manner. [16] Experimental Protocol (Kinobeads Competition Assay):

  • Lysate Preparation: Prepare a native cell lysate.

  • Competitive Incubation: Pre-incubate aliquots of the lysate with different concentrations of Imidazo[1,2-a]pyridin-7-ylmethanamine or a vehicle control.

  • Kinobead Incubation: Add the kinobead resin to the pre-incubated lysates and allow the non-competed kinases to bind.

  • Wash and Elute: Wash the beads extensively to remove non-specific binders. Elute the bound kinases.

  • Mass Spectrometry Analysis: Digest the eluted proteins into peptides and analyze them using quantitative mass spectrometry (e.g., SILAC, TMT, or Label-Free Quantification).

  • Data Analysis: Identify kinases that are depleted from the beads in a dose-dependent manner in the compound-treated samples. This depletion signifies that the compound successfully competed for binding to that specific kinase in the lysate.

Comparative Summary of Methodologies

FeatureCETSADARTSPhoto-affinity Labeling (PAL)Kinobeads
Principle Ligand-induced thermal stabilization [5]Ligand-induced protease resistance [20]Light-induced covalent crosslinking [11]Competition for binding to immobilized probes [18]
Compound Label Not requiredNot requiredRequired (photoreactive group & tag)Not required
Cellular Context Intact cells or lysates [7]Primarily cell lysates [21]Intact cells or lysates [15]Cell lysates [16]
Primary Use Case Target validation in cellsOrthogonal target validationUnbiased target deconvolutionKinase selectivity profiling
Key Advantage Physiologically relevant (intact cells)Simple biochemical setupProvides direct, covalent evidenceBroad kinome-wide profiling
Key Limitation Target must be thermally stableRequires empirical optimization of proteolysisRequires complex chemical synthesisLimited to targets that bind the beads (mostly kinases) [16]
Detection Western Blot, MSWestern Blot, MSMass SpectrometryMass Spectrometry

Conclusion: Building a Confident Case for Target Engagement

Confirming that Imidazo[1,2-a]pyridin-7-ylmethanamine engages its intended target in a cellular context is a non-trivial but essential step in drug development. No single method is perfect; a robust validation strategy often involves the use of orthogonal approaches.

A powerful strategy would be to first use a label-free method like CETSA in intact cells to confirm engagement in the most physiologically relevant setting. This can be followed by an orthogonal, lysate-based method like DARTS to corroborate the findings. If the compound is suspected to be a kinase inhibitor, Kinobeads profiling is invaluable for simultaneously confirming the on-target interaction and revealing the selectivity profile across the kinome. If the target is unknown, investing in the synthesis of a photo-affinity probe is a high-yield strategy for definitive target deconvolution. By thoughtfully selecting and combining these powerful techniques, researchers can build a compelling, multi-faceted case for the target engagement of Imidazo[1,2-a]pyridin-7-ylmethanamine, paving the way for successful downstream development.

References

  • Dounts, M., & Schepartz, A. (2020). Photoaffinity labeling in target- and binding-site identification. RSC Chemical Biology. [Link]

  • Pelago Bioscience. CETSA Target Engagement directly in cells. Pelago Bioscience Website. [Link]

  • Dubey, R., et al. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]

  • Brear, P., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Brear, P., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Li, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology. [Link]

  • Domainex. Photoaffinity Labelling. Domainex Website. [Link]

  • Schürmann, M., et al. (2016). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology. [Link]

  • Pai, M.Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology. [Link]

  • Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. PubMed. [Link]

  • Dounts, M., & Schepartz, A. (2020). Photoaffinity labeling in target- and binding-site identification. PubMed. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI Website. [Link]

  • Al-Tel, T.H., et al. (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie. [Link]

  • Mero, M. (2007). Currents: A bead-based kinase competition assay for chemical proteomics. Nature Methods. [Link]

  • Medard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. [Link]

  • da Silva, I., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Eberl, H.C., et al. (2019). Characterization of binding, depletion and competition properties of the new kinobeads mix. ResearchGate. [Link]

  • Sharma, P., et al. (2026). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate. [Link]

  • Kamala, K.K., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. [Link]

  • Gueiffier, C., et al. (2006). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry. [Link]

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  • Lee, H., & Lee, J.W. (2013). Target deconvolution techniques in modern phenotypic profiling. Journal of Biological Chemistry. [Link]

  • Lemurell, M., et al. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Perry, B., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm. [Link]

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Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of Imidazo[1,2-a]pyridin-7-ylmethanamine: A Guide to Personal Protective Equipment

For the vanguard of pharmaceutical research, ensuring a safe laboratory environment is paramount to fostering innovation. This guide provides a detailed protocol for the appropriate selection, use, and disposal of Person...

Author: BenchChem Technical Support Team. Date: March 2026

For the vanguard of pharmaceutical research, ensuring a safe laboratory environment is paramount to fostering innovation. This guide provides a detailed protocol for the appropriate selection, use, and disposal of Personal Protective Equipment (PPE) when handling Imidazo[1,2-a]pyridin-7-ylmethanamine, a heterocyclic amine with significant potential in drug discovery.

Understanding the Risk: The 'Why' Behind PPE Selection

Imidazopyridine derivatives are classified as heterocyclic amines. Due to their chemical nature, they can be reactive and may possess biological activity. The primary routes of exposure are dermal contact, eye contact, inhalation of dust particles (if in solid form), and ingestion[1][3][5]. The recommended PPE creates a barrier between the researcher and the chemical, mitigating these risks.

The choice of PPE is not arbitrary; it is a scientifically-driven decision based on the potential hazards of the chemical and the nature of the experimental procedures. A risk assessment should always precede any handling of this compound.

Core PPE Requirements for Handling Imidazo[1,2-a]pyridin-7-ylmethanamine

The following table summarizes the essential PPE for various laboratory operations involving Imidazo[1,2-a]pyridin-7-ylmethanamine.

Laboratory Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Face shield- N95 or higher-rated respirator
Solution Preparation and Transfers - Nitrile gloves- Laboratory coat- Chemical splash goggles
Running Reactions and Work-up - Nitrile gloves- Laboratory coat- Chemical splash goggles- Face shield (if splash hazard is high)
Waste Disposal - Nitrile gloves- Laboratory coat- Chemical splash goggles

A Step-by-Step Guide to Donning and Doffing PPE

Correctly putting on and taking off PPE is as crucial as selecting the right equipment. Improper removal can lead to contamination.

Donning Procedure:
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, long-sleeved laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): If handling the solid form outside of a certified chemical fume hood, don an N95 or higher-rated respirator. Ensure a proper fit check is performed.

  • Eye and Face Protection: Put on chemical splash goggles. If a significant splash risk exists, add a face shield over the goggles[6].

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing Procedure (to minimize cross-contamination):
  • Gloves (Outer Pair): If double-gloved, remove the outer pair by grasping the outside of one glove with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Gown/Lab Coat: Unbutton the lab coat. Peel it away from your body, touching only the inside of the garment. Turn it inside out as you remove it and fold it away from you.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove the face shield (if used) and then the goggles by handling the strap.

  • Respirator (if used): Remove the respirator without touching the front.

  • Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as for the outer pair.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Hand Hygiene Don2 Lab Coat Don1->Don2 Don3 Respirator (if needed) Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Gloves Don4->Don5 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Hand Hygiene Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Final Hand Hygiene Doff6->Doff7

Caption: Sequential workflow for donning and doffing PPE.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include proper handling and disposal procedures.

Engineering Controls:
  • Chemical Fume Hood: All weighing of the solid compound and preparation of concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2]

Spill Management:
  • In the event of a small spill, wear your full PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal of Contaminated PPE and Waste:
  • Solid Waste: All solid waste contaminated with Imidazo[1,2-a]pyridin-7-ylmethanamine, including used weighing paper, contaminated absorbent materials, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[2]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste. Place them in a designated, labeled waste container immediately after removal.

Disposal_Plan cluster_waste_streams Waste Generation cluster_disposal_pathway Disposal Pathway Solid Solid Imidazo[1,2-a]pyridin-7-ylmethanamine SolidWaste Solid Waste Container Clearly Labeled Sealed Solid->SolidWaste Liquid Solutions of Imidazo[1,2-a]pyridin-7-ylmethanamine LiquidWaste Liquid Waste Container Clearly Labeled Sealed Liquid->LiquidWaste PPE Contaminated PPE PPEWaste PPE Waste Container Clearly Labeled Sealed PPE->PPEWaste LicensedDisposal Licensed Waste Disposal Company SolidWaste->LicensedDisposal LiquidWaste->LicensedDisposal PPEWaste->LicensedDisposal

Caption: Logical flow for the disposal of waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the potential of Imidazo[1,2-a]pyridin-7-ylmethanamine in the pursuit of novel therapeutics.

References

  • Angene Chemical. (2024, November 1). Safety Data Sheet for 1H-Imidazo[4,5-b]pyridine, 2-[2-(4-methoxy-2-pyridinyl)ethyl]-. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridin-8-amine. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • New Jersey Department of Health. (2002, March). Hazard Summary: Pyridine. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Chemical Safety PPE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridin-7-ylmethanamine
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridin-7-ylmethanamine
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